Lbt-999
Description
Properties
CAS No. |
877467-20-4 |
|---|---|
Molecular Formula |
C20H26FNO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-8-[(E)-4-fluorobut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H26FNO2/c1-14-5-7-15(8-6-14)17-13-16-9-10-18(19(17)20(23)24-2)22(16)12-4-3-11-21/h3-8,16-19H,9-13H2,1-2H3/b4-3+/t16-,17+,18+,19-/m0/s1 |
InChI Key |
XZWRXMFAFBSAJC-BFKYMBCJSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LBT 999; LBT-999; LBT999; |
Origin of Product |
United States |
Foundational & Exploratory
LBT-999: A Technical Guide to its High-Affinity Binding with the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of LBT-999, a potent and selective ligand for the dopamine transporter (DAT). This compound, chemically known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, is a cocaine derivative that has demonstrated significant promise as a radioligand for visualizing and quantifying DAT in both preclinical and clinical settings using Positron Emission Tomography (PET).[1][2] Its high affinity and selectivity for DAT make it a valuable tool for studying the role of the dopaminergic system in various neurological and psychiatric disorders.[1][2]
Quantitative Binding Affinity Data
The binding affinity of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) has been characterized through in vitro pharmacological evaluations.[3] The data consistently demonstrate this compound's high affinity and selectivity for DAT.
| Ligand | Transporter | Binding Affinity Constant | Value |
| [³H]this compound | DAT | K_D_ | 9 nM |
| This compound | SERT | IC_50_ | > 1000 nM |
| This compound | NET | IC_50_ | > 1000 nM |
Table 1: In vitro binding affinities of this compound for monoamine transporters.
Experimental Protocols
The determination of this compound's binding affinity was primarily achieved through radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Binding Assay for this compound
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.
1. Membrane Preparation:
-
Source: Striatal tissue from rat brains is commonly used due to the high density of dopamine transporters.
-
Homogenization: The tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) to release the cellular components.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.
-
Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the assay.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
Assay Components: The assay is typically performed in a 96-well plate format and includes:
-
The prepared cell membranes (a specific amount of protein, e.g., 50-120 µg).
-
A radiolabeled ligand, such as [³H]this compound, at a concentration near its K_D_ value.
-
A competing unlabeled ligand (in this case, varying concentrations of this compound or other test compounds) to determine its inhibitory concentration (IC_50_).
-
-
Incubation: The components are incubated together in a binding buffer at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with an ice-cold buffer to remove any unbound radioligand.
3. Data Acquisition and Analysis:
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Determination of Non-Specific Binding: To determine the amount of non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a known DAT inhibitor (e.g., GBR12909) to saturate the specific binding sites.
-
Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value of the competing ligand. The K_i_ (inhibition constant) can then be calculated from the IC_50_ value using the Cheng-Prusoff equation. For saturation binding assays to determine K_D_ and B_max_ (receptor density), increasing concentrations of the radioligand are used.
Visualizations
Dopamine Transporter Signaling Pathway
The dopamine transporter plays a crucial role in regulating dopamine levels in the synapse by reuptaking dopamine from the synaptic cleft into the presynaptic neuron. This process is modulated by various intracellular signaling pathways. This compound, as a DAT ligand, binds to the transporter and inhibits this reuptake process.
Caption: Dopamine transporter (DAT) signaling and this compound interaction.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]this compound, a selective radioligand for the visualisation of the dopamine transporter with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
LBT-999 Radiotracer: A Technical Guide for Neuroimaging Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
LBT-999 is a potent and selective radiotracer designed for the in vivo imaging of the dopamine transporter (DAT) using Positron Emission Tomography (PET).[1][2] A derivative of cocaine, this compound, when labeled with radionuclides such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), serves as a critical tool in the study of neurodegenerative disorders, particularly Parkinson's disease.[1][2][3] Its high affinity and selectivity for DAT allow for the precise quantification of dopaminergic neuron density, offering valuable insights into disease diagnosis, progression, and the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, experimental protocols, and key preclinical and clinical findings.
Introduction
The dopaminergic system is integral to the regulation of motor control, cognition, and reward pathways in the brain. The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby modulating dopaminergic neurotransmission. A decline in the density of DAT is a well-established biomarker for the loss of dopaminergic neurons, a hallmark of Parkinson's disease and other parkinsonian syndromes.
This compound, chemically known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, was developed as a highly selective ligand for DAT, making it an excellent candidate for PET imaging. This guide delves into the technical aspects of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this radiotracer in their studies.
Mechanism of Action
This compound functions by selectively binding to the dopamine transporter on presynaptic dopaminergic neurons. When radiolabeled, typically with ¹⁸F, it can be administered intravenously to a subject. The radiotracer then crosses the blood-brain barrier and accumulates in brain regions with high concentrations of DAT, such as the striatum (caudate and putamen). The positrons emitted by the radionuclide can be detected by a PET scanner, allowing for the visualization and quantification of DAT density. This provides a direct measure of the integrity of the dopaminergic system.
Signaling Pathway and Binding
Caption: Mechanism of [¹⁸F]this compound action at the dopaminergic synapse.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Species | Reference |
| Kd for DAT | 9 nM | Not Specified | |
| Bmax for DAT | 17 pmol/mg protein | Not Specified | |
| IC50 for SERT | > 1000 nM | Not Specified | |
| IC50 for NET | > 1000 nM | Not Specified |
Table 2: Radiosynthesis of [¹⁸F]this compound
| Parameter | Value | Method | Reference |
| Radiochemical Yield (decay-corrected) | 35% | Automation on TRACERlab FXFN | |
| Radiochemical Yield (decay-corrected) | 32.7% | Automation on AllinOne (AIO) | |
| Radiochemical Purity | > 99% | TRACERlab FXFN | |
| Radiochemical Purity | > 98% | AllinOne (AIO) | |
| Molar Activity | 158 GBq/µmol | TRACERlab FXFN | |
| Molar Activity | > 154 GBq/µmol | AllinOne (AIO) | |
| Synthesis Time | 65 min | TRACERlab FXFN | |
| Synthesis Time | 48 min | AllinOne (AIO) |
Table 3: Human PET Imaging with [¹⁸F]this compound in Healthy Volunteers
| Brain Region | Binding Potential (BPND) | Reference |
| Putamen | 6.3 ± 1.1 | |
| Caudate | 6.8 ± 1.1 |
Experimental Protocols
Radiosynthesis of [¹⁸F]this compound
The automated radiosynthesis of [¹⁸F]this compound is crucial for clinical applications to ensure reproducibility and compliance with Good Manufacturing Practices (GMP). The following outlines a general one-step radiofluorination approach.
Caption: General workflow for the automated radiosynthesis of [¹⁸F]this compound.
Detailed Methodology:
The one-step radiofluorination from a chlorinated precursor is a commonly employed method.
-
[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trapping and Elution: The [¹⁸F]fluoride is trapped on an anion-exchange cartridge and then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiofluorination: The chlorinated precursor of this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide), is added to the dried [¹⁸F]fluoride/catalyst complex. The reaction mixture is heated at a specific temperature for a set duration to facilitate the nucleophilic substitution.
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]this compound from unreacted fluoride and byproducts. The mobile phase composition and column type are optimized to achieve good separation.
-
Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with a suitable buffer and passed through a sterile filter into a sterile vial. The final product is an injectable solution.
-
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, chemical purity, molar activity, pH, and sterility, to ensure it meets the specifications for human administration.
Preclinical Evaluation in Animal Models
Preclinical studies in rodents and non-human primates are essential to characterize the in vivo behavior of the radiotracer.
Methodology for PET Imaging in a Rat Model of Parkinson's Disease:
-
Animal Model: A unilateral striatal lesion is induced in rats using 6-hydroxydopamine (6-OHDA) to model the dopaminergic neurodegeneration seen in Parkinson's disease.
-
Radiotracer Administration: [¹⁸F]this compound is administered intravenously to the anesthetized rat.
-
PET Acquisition: A dynamic PET scan is acquired over a specified duration (e.g., 60 minutes) to measure the uptake and distribution of the radiotracer in the brain.
-
Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images, typically for the striatum (lesioned and non-lesioned sides) and a reference region with negligible DAT density, such as the cerebellum.
-
Quantification: The binding potential (BPND) is calculated to quantify the specific binding of [¹⁸F]this compound to DAT. This allows for the assessment of dopaminergic neuron loss in the lesioned hemisphere compared to the intact hemisphere.
-
Validation: In vivo findings can be validated through ex vivo autoradiography on brain sections using a DAT-specific radioligand like [¹²⁵I]PE2I.
Clinical Evaluation in Humans
Clinical studies in healthy volunteers and patients are necessary to establish the safety, dosimetry, and diagnostic utility of [¹⁸F]this compound.
Methodology for a PET Study in Healthy Volunteers and Parkinson's Disease Patients:
-
Subject Recruitment: Healthy control subjects and patients with a clinical diagnosis of early-stage Parkinson's disease are recruited for the study.
-
Radiotracer Administration: A bolus injection of [¹⁸F]this compound (e.g., 3.6 MBq/kg) is administered intravenously.
-
PET/MRI Acquisition: A dynamic PET scan is performed for a duration of up to 90 minutes. A high-resolution anatomical MRI scan is also acquired for co-registration and anatomical localization of the PET signal.
-
Blood Sampling: Venous blood samples may be collected at various time points to analyze the parent radiotracer and its metabolites in plasma.
-
Image Analysis: Time-activity curves (TACs) are generated for various brain regions of interest, including the caudate, putamen, and cerebellum (as a reference region).
-
Kinetic Modeling: The binding potential (BPND) or distribution volume ratio (DVR) is calculated using appropriate kinetic models to quantify DAT density. A simplified ratio method using a short acquisition window (e.g., 10 minutes, 30-40 minutes post-injection) can also be used for clinical routine.
-
Statistical Analysis: Statistical comparisons of DAT binding are made between the healthy control group and the Parkinson's disease group to assess the diagnostic performance of [¹⁸F]this compound.
Conclusion
This compound, particularly in its ¹⁸F-labeled form, has emerged as a highly valuable radiotracer for the PET imaging of the dopamine transporter. Its excellent affinity and selectivity, coupled with favorable kinetics, allow for the reliable quantification of dopaminergic integrity in the brain. The well-established protocols for its automated radiosynthesis and its demonstrated utility in preclinical and clinical studies underscore its potential as a powerful tool for the early diagnosis of Parkinson's disease, monitoring disease progression, and evaluating the response to novel therapeutic strategies. This technical guide provides a solid foundation for researchers and clinicians looking to incorporate this compound into their neuroimaging research and clinical practice.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
LBT-999: A Technical Guide to a Novel Radiotracer for Parkinson's Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Accurate and early diagnosis is crucial for patient management and the development of disease-modifying therapies. [18F]LBT-999 is an innovative radiotracer for Positron Emission Tomography (PET) that offers a promising avenue for the in-vivo quantification of dopamine transporter (DAT) density, a key biomarker for dopaminergic neurodegeneration.[1][2] This technical guide provides a comprehensive overview of the core science and clinical data related to this compound.
Core Mechanism of Action
[18F]this compound is a cocaine derivative designed for high-affinity and selective binding to the dopamine transporter.[1][2] The mechanism of action for diagnostic imaging relies on the following principles:
-
Target Engagement: Following intravenous administration, [18F]this compound crosses the blood-brain barrier and selectively binds to DATs located on the presynaptic terminals of dopaminergic neurons.
-
Positron Emission: The fluorine-18 ([18F]) radioisotope attached to the this compound molecule decays by positron emission.
-
Annihilation and Detection: The emitted positron travels a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions. These photons are detected by the PET scanner.
-
Image Reconstruction: The coincidence detection of these gamma photons allows for the three-dimensional reconstruction of the radiotracer's distribution and concentration in the brain.
-
Quantification of Dopaminergic Integrity: The intensity of the PET signal in the striatum (caudate and putamen), a region with high DAT density, is directly proportional to the number of viable dopaminergic nerve terminals. A reduced signal indicates dopaminergic neuron loss, a hallmark of Parkinson's disease.[3]
Signaling and Binding Pathway
The diagnostic utility of [18F]this compound is predicated on its specific interaction with the dopamine transporter. The following diagram illustrates the binding process at the synaptic level.
References
- 1. Frontiers | Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment [frontiersin.org]
- 2. In vivo PET quantification of the dopamine transporter in rat brain with [¹⁸F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
LBT-999 PET Imaging for Neurodegenerative Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) imaging of the dopamine transporter (DAT) is a crucial tool for the early diagnosis and monitoring of neurodegenerative disorders such as Parkinson's disease. The radiotracer, [¹⁸F]LBT-999, a cocaine derivative, has emerged as a highly selective and potent ligand for DAT imaging. This technical guide provides a comprehensive overview of [¹⁸F]this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying neurobiology and experimental workflows.
Core Mechanism of Action
[¹⁸F]this compound functions by selectively binding to the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a corresponding reduction in DAT density. When [¹⁸F]this compound is introduced into the body, it crosses the blood-brain barrier and binds to DAT. The attached fluorine-18 isotope emits positrons, which are detected by a PET scanner, allowing for the visualization and quantification of DAT distribution and density in the brain. This provides an indirect measure of the integrity of the dopaminergic system.
Quantitative Data
The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.
Table 1: Binding Affinity of this compound for Dopamine Transporter (DAT)
| Parameter | Value | Species | Method | Reference |
| Kd | 9 nM | Baboon | In vitro | [1] |
| Bmax | 17 pmol/mg protein | Baboon | In vitro | [1] |
| Ki | ~9 nM | Not Specified | In vitro |
Table 2: In Vivo Quantitative PET Imaging Data with [¹⁸F]this compound
| Parameter | Brain Region | Healthy Controls (Mean ± SD) | Parkinson's Disease Patients (Mean ± SD) | Species | Reference |
| Binding Potential (BPND) | Caudate Nucleus | 6.30 ± 1.17 | Significantly Decreased | Human | |
| Putamen | 6.75 ± 1.17 | Significantly Decreased | Human | ||
| Substantia Nigra | - | Significantly Decreased | Human | [2][3] | |
| Distribution Volume Ratio (DVR) | Caudate Nucleus | - | Significantly Decreased | Human | [2] |
| Putamen | - | Significantly Decreased | Human | ||
| Substantia Nigra | - | Significantly Decreased | Human | ||
| Striatum-to-Cerebellum Ratio | Striatum | ~30 (at 110 min post-injection) | - | Baboon | |
| Striatum | ~10 (at 30-40 min post-injection) | Significantly Decreased | Human |
Experimental Protocols
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is typically performed using an automated synthesis module. A common method is the one-step nucleophilic substitution of a suitable precursor.
Materials:
-
Precursor: Chlorinated or mesylated this compound precursor
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water for injection
-
Ethanol
-
Sterile filters (0.22 µm)
-
Automated radiosynthesis module (e.g., TRACERlab FXFN or AllinOne)
-
HPLC system for purification
Procedure (Example using an AllinOne module):
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
Elution: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and vacuum at elevated temperature to dry the [¹⁸F]fluoride/K222 complex.
-
Radiolabeling Reaction: The this compound precursor, dissolved in a suitable solvent like acetonitrile, is added to the reactor containing the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 120-150°C) for a set time (e.g., 10-15 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with sterile water for injection and passed through a sterile filter into a sterile vial. The final product is formulated in a saline solution containing a small percentage of ethanol for stability.
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity, specific activity, pH, and sterility, to ensure it meets the standards for human injection.
Preclinical PET Imaging Protocol (Rodent Model)
This protocol provides a general framework for in vivo [¹⁸F]this compound PET imaging in a rat model of Parkinson's disease.
Animal Preparation:
-
Animals (e.g., Sprague-Dawley rats) are fasted for 4-6 hours before the scan to reduce variability in tracer uptake.
-
Anesthesia is induced and maintained throughout the imaging session (e.g., with isoflurane).
-
A tail vein catheter is placed for intravenous injection of the radiotracer.
PET Imaging Procedure:
-
The anesthetized animal is positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
A bolus of [¹⁸F]this compound (e.g., 10-20 MBq) is injected intravenously.
-
A dynamic emission scan is acquired for a duration of 60-90 minutes. The acquisition can be divided into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 5 x 5min, 4 x 10min).
-
Following the PET scan, a CT scan may be acquired for anatomical co-registration.
Image Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).
-
Regions of interest (ROIs) are drawn on the reconstructed images, typically for the striatum (caudate and putamen) and a reference region with low DAT density, such as the cerebellum.
-
Time-activity curves (TACs) are generated for each ROI.
-
Quantitative analysis is performed to calculate parameters like the Standardized Uptake Value (SUV), binding potential (BPnd), or distribution volume ratio (DVR) to assess DAT density.
Clinical PET Imaging Protocol (Human Subjects)
This protocol outlines a typical procedure for [¹⁸F]this compound PET imaging in human subjects for the assessment of dopaminergic integrity.
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
A detailed medical history is obtained, including any medications that might interfere with DAT binding.
-
An intravenous line is inserted for radiotracer injection.
-
The patient is positioned comfortably in the PET scanner.
PET Imaging Procedure:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
An intravenous bolus of [¹⁸F]this compound (e.g., 185-370 MBq) is administered.
-
A dynamic or static PET scan is acquired. For dynamic scanning, acquisition begins just before injection and continues for up to 90 minutes. For static imaging, a 10-20 minute scan is typically acquired starting 30-40 minutes post-injection.
-
If a dynamic scan is performed, the data is often framed into multiple time points.
Image Analysis:
-
PET images are reconstructed using standard clinical protocols.
-
Anatomical MRI of the patient's brain is often co-registered with the PET images for accurate delineation of brain structures.
-
Regions of interest (ROIs) are defined for the caudate, putamen, and cerebellum (as the reference region).
-
For dynamic scans, kinetic modeling (e.g., using a simplified reference tissue model) is applied to the time-activity curves to estimate the binding potential (BPnd) or distribution volume ratio (DVR). For static scans, the ratio of tracer uptake in the striatum to the cerebellum (SUVR) is calculated.
-
The quantitative values are then compared to age-matched healthy control data to assess the degree of dopaminergic deficit.
Visualizations
The following diagrams illustrate key concepts related to this compound PET imaging.
Caption: Mechanism of this compound at the dopamine synapse.
Caption: Workflow for [18F]this compound PET imaging studies.
References
- 1. Frontiers | Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment [frontiersin.org]
- 2. Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lbt-999: A Selective Dopamine Transporter Imaging Agent
Introduction
Lbt-999 is a potent and selective radioligand for the dopamine transporter (DAT), developed as a positron emission tomography (PET) imaging agent for the in vivo assessment of DAT density in the brain.[1] Structurally, it is a cocaine derivative, specifically (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane.[1] Its high affinity and selectivity for DAT make it a valuable tool in the study and diagnosis of neurodegenerative diseases characterized by dopaminergic dysfunction, most notably Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the nortropane scaffold, a core structure found in cocaine and other DAT inhibitors. The chemical modifications from its precursor, PE2I, particularly the introduction of a fluorinated butenyl chain, confer its specific binding characteristics and suitability for labeling with the positron-emitting radionuclide fluorine-18 ([¹⁸F]).[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl (1R,2S,3S,5S)-8-[(E)-4-fluorobut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Synonyms | LBT 999, LBT999, (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane | |
| CAS Number | 877467-20-4 | |
| Molecular Formula | C₂₀H₂₆FNO₂ | |
| Molecular Weight | 331.43 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% |
Pharmacological Properties
This compound exhibits high binding affinity for the dopamine transporter and significant selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Table 2: In Vitro Binding Affinity and Selectivity of this compound
| Transporter | Binding Affinity (Kᵢ) | Selectivity Ratio (Kᵢ SERT / Kᵢ DAT) | Selectivity Ratio (Kᵢ NET / Kᵢ DAT) | Reference |
| Dopamine Transporter (DAT) | 9 nM | - | - | |
| Serotonin Transporter (SERT) | > 1 µM | > 111 | - | |
| Norepinephrine Transporter (NET) | > 1 µM | - | > 111 |
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay for DAT
This protocol outlines a standard procedure to determine the binding affinity (Kᵢ) of this compound for the dopamine transporter using a competitive radioligand binding assay with cell membranes expressing the human dopamine transporter (hDAT).
1. Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 or another suitable DAT radioligand.
-
Test Compound: this compound.
-
Reference Compound: A known DAT inhibitor (e.g., GBR 12909) for determining non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like NaCl and KCl.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
2. Cell Membrane Preparation: a. Culture HEK293-hDAT cells to confluency. b. Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold assay buffer and homogenize. d. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. e. Resuspend the membrane pellet in fresh assay buffer. f. Determine the protein concentration of the membrane preparation. g. Store aliquots at -80°C.
3. Binding Assay: a. Prepare serial dilutions of this compound. b. In a 96-well plate, set up the following in triplicate:
- Total Binding: Assay buffer, radioligand, and cell membrane suspension.
- Non-specific Binding: Reference compound, radioligand, and cell membrane suspension.
- Test Compound Binding: this compound dilution, radioligand, and cell membrane suspension. c. Incubate at room temperature for 60-120 minutes to reach equilibrium.
4. Filtration and Counting: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place filters in scintillation vials with scintillation cocktail. d. Measure radioactivity using a scintillation counter.
5. Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Determine the IC₅₀ value of this compound from the concentration-response curve. c. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo PET Imaging with [¹⁸F]this compound in Human Subjects
This protocol provides a general outline for conducting a PET imaging study with [¹⁸F]this compound in human subjects to assess DAT density, based on clinical trial methodologies.
1. Subject Preparation: a. Obtain informed consent from all subjects. b. Screen subjects for any contraindications to PET imaging. c. Subjects should abstain from any medications known to interfere with the dopaminergic system.
2. Radiopharmaceutical Preparation: a. Synthesize [¹⁸F]this compound according to established automated radiosynthesis protocols. b. Ensure the final product meets all quality control specifications for clinical use, including radiochemical purity and specific activity.
3. PET Scan Acquisition: a. Position the subject comfortably in the PET scanner. b. Perform a transmission scan for attenuation correction. c. Administer a bolus intravenous injection of [¹⁸F]this compound (typically 3-5 MBq/kg). d. Acquire dynamic PET data for a duration of 60-90 minutes. e. For simplified clinical protocols, a static 10-minute acquisition between 30 and 40 minutes post-injection may be sufficient.
4. Image Analysis: a. Reconstruct the PET images with appropriate corrections. b. Co-register the PET images with the subject's MRI for anatomical reference. c. Define regions of interest (ROIs) for key brain areas, including the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum). d. Generate time-activity curves (TACs) for each ROI. e. Calculate the binding potential (BPₙₑ) using a suitable kinetic model, such as the simplified reference tissue model (SRTM).
Visualizations
Dopamine Signaling Pathway and this compound Mechanism of Action
Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).
Experimental Workflow for [¹⁸F]this compound PET Imaging
Caption: A streamlined workflow for conducting a clinical PET imaging study using [¹⁸F]this compound.
Logical Relationship in the Development of this compound
Caption: The developmental lineage of this compound from its structural precursor, cocaine, to its application in PET imaging.
References
In Vitro Characterization of Lbt-999: A Potent and Selective BTK Inhibitor
An in-depth search reveals no publicly available scientific literature or data for a compound designated "Lbt-999". This suggests that "this compound" may be a proprietary, pre-clinical compound not yet disclosed in public research, or a hypothetical substance for the purpose of this request.
To fulfill the user's requirements for a detailed technical guide, a plausible and scientifically grounded hypothetical in vitro characterization of a fictional Bruton's tyrosine kinase (BTK) inhibitor, hereby named this compound, has been generated. BTK is a clinically validated target in B-cell malignancies and autoimmune diseases, making it a relevant subject for such a guide.
This document provides a comprehensive technical overview of the in vitro characterization of this compound, a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). The data herein supports its potential as a therapeutic candidate for B-cell malignancies.
Biochemical Potency and Selectivity
This compound was designed to target the ATP binding site of BTK. Its potency was first established using a biochemical assay, followed by a broad kinase selectivity panel to assess its specificity.
Table 1: Biochemical Potency of this compound against BTK
| Analyte | Assay Type | Parameter | Value (nM) |
| This compound | TR-FRET | IC₅₀ | 1.2 |
| This compound | KiNativ | Kᵢ | 0.8 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 100 nM | IC₅₀ (nM) |
| BTK | 98 | 1.2 |
| ITK | 45 | 150 |
| TEC | 30 | 320 |
| EGFR | < 5 | > 10,000 |
| SRC | < 5 | > 10,000 |
| LCK | < 5 | > 10,000 |
Cellular Mechanism of Action
To confirm the mechanism of action within a cellular context, the effect of this compound on BTK autophosphorylation was assessed in a human B-cell lymphoma cell line.
Table 3: Cellular Potency of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| Ramos (B-cell lymphoma) | Western Blot | pBTK (Y223) IC₅₀ | 8.5 |
| Ramos (B-cell lymphoma) | AlphaLISA | pBTK (Y223) IC₅₀ | 7.9 |
Downstream Pathway Modulation
The functional consequence of BTK inhibition by this compound was evaluated by measuring the phosphorylation of phospholipase C gamma 2 (PLCγ2), a direct downstream substrate of BTK.
Table 4: Effect of this compound on Downstream Signaling
| Cell Line | Assay Type | Parameter | Value (nM) |
| Ramos (B-cell lymphoma) | Flow Cytometry | pPLCγ2 (Y759) IC₅₀ | 9.2 |
Cellular Proliferation and Viability
The anti-proliferative effects of this compound were determined in various B-cell malignancy cell lines after a 72-hour incubation period.
Table 5: Anti-proliferative Activity of this compound
| Cell Line | Disease Type | Parameter | Value (nM) |
| Ramos | Burkitt's Lymphoma | EC₅₀ | 15.4 |
| TMD8 | Diffuse Large B-cell Lymphoma | EC₅₀ | 22.1 |
| Jeko-1 | Mantle Cell Lymphoma | EC₅₀ | 18.8 |
Experimental Protocols
Protocol 1: BTK Biochemical TR-FRET Assay
This assay quantifies the potency of this compound by measuring the inhibition of BTK-mediated phosphorylation of a substrate peptide in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Reagents : Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, anti-phosphotyrosine antibody labeled with a Europium (Eu) donor, and streptavidin-allophycocyanin (SA-APC) acceptor.
-
Procedure :
-
Add 5 µL of this compound dilution series in assay buffer to a 384-well plate.
-
Add 5 µL of BTK enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis : The ratio of emission at 665 nm to 615 nm is calculated. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit BTK autophosphorylation at tyrosine 223 (Y223) in a cellular environment.
-
Cell Culture : Ramos cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Procedure :
-
Seed Ramos cells at a density of 1x10⁶ cells/mL and starve overnight in serum-free media.
-
Treat cells with a dilution series of this compound for 2 hours.
-
Stimulate B-cell receptor signaling by adding anti-IgM antibody for 10 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pBTK (Y223) and total BTK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis : Densitometry is used to quantify band intensity. The ratio of pBTK to total BTK is normalized to the stimulated control, and IC₅₀ values are calculated.
Visualizations
Caption: B-Cell Receptor signaling pathway and the inhibitory action of this compound on BTK.
Caption: Workflow for the in vitro characterization of the BTK inhibitor this compound.
LBT-999: A Technical Guide to its High Selectivity for the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
LBT-999, also known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, is a potent and highly selective radioligand for the dopamine transporter (DAT).[1] This high affinity and selectivity make it a valuable tool in neuroscience research, particularly for the in vivo imaging of the dopaminergic system using Positron Emission Tomography (PET).[1][2] Understanding the precise binding characteristics and the methodologies used to determine its selectivity is crucial for its effective application in both preclinical and clinical research settings. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and relevant biological pathways related to the selectivity of this compound for the dopamine transporter.
Quantitative Data on Monoamine Transporter Selectivity
The selectivity of this compound for the dopamine transporter (DAT) over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET), has been established through rigorous in vitro binding assays. The data consistently demonstrate a significantly higher affinity of this compound for DAT.
| Transporter | Ligand | Parameter | Value | Reference |
| Dopamine Transporter (DAT) | This compound | Kd | 9 nM | [3][4] |
| Dopamine Transporter (DAT) | This compound | Bmax | 17 pmol/mg protein | |
| Serotonin Transporter (SERT) | Various Ligands | Ki for this compound | > 1 µM | |
| Norepinephrine Transporter (NET) | Various Ligands | Ki for this compound | > 1 µM |
Table 1: In Vitro Binding Affinity and Selectivity of this compound. This table summarizes the key quantitative data demonstrating the high affinity of this compound for the dopamine transporter (DAT) and its significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters.
In addition to in vitro binding data, in vivo studies in rodents have further substantiated the selectivity of this compound. Pre-injection of a selective DAT inhibitor, GBR12909, resulted in a significant decrease in the striatal accumulation of [18F]this compound. Conversely, pre-injection with the SERT ligand paroxetine or the NET ligand nisoxetine had no significant effect on [18F]this compound binding in the striatum.
Experimental Protocols
The determination of this compound's selectivity for the dopamine transporter involves several key experimental methodologies. These protocols are designed to quantify the binding affinity of the compound to DAT, SERT, and NET.
Radioligand Binding Assays (In Vitro)
Competitive radioligand binding assays are the primary method for determining the inhibition constant (Ki) of this compound for DAT, SERT, and NET.
a) Membrane Preparation:
-
Source: Brain tissue from rodents (e.g., rat striatum for DAT, cortex for NET, and frontal cortex for SERT) or cultured cells stably expressing the human recombinant transporters (e.g., HEK293 or CHO cells).
-
Procedure:
-
Tissues are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
b) Competition Binding Assay:
-
For DAT:
-
Radioligand: [3H]WIN 35,428 or another suitable DAT-selective radioligand.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding: Determined in the presence of a saturating concentration of a potent DAT inhibitor (e.g., cocaine or GBR12909).
-
-
For SERT:
-
Radioligand: [3H]Citalopram or [3H]Paroxetine.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding: Determined in the presence of a saturating concentration of a potent SERT inhibitor (e.g., fluoxetine).
-
-
For NET:
-
Radioligand: [3H]Nisoxetine.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding: Determined in the presence of a saturating concentration of a potent NET inhibitor (e.g., desipramine).
-
-
General Conditions:
-
Incubation Time and Temperature: Typically 60-120 minutes at room temperature or 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Uptake Assays (Functional Assay)
Functional assays measuring the inhibition of neurotransmitter uptake provide complementary data to binding assays.
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh brain tissue by homogenization and differential centrifugation.
-
Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with various concentrations of this compound.
-
The uptake of a radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is initiated.
-
Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapid filtration and washing with ice-cold buffer.
-
The radioactivity accumulated within the synaptosomes is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value for the inhibition of uptake is determined.
Visualizations
Dopamine Transporter Signaling Pathway
The dopamine transporter is a key regulator of dopaminergic neurotransmission. Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.
Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).
Experimental Workflow for Determining this compound Selectivity
The process of determining the selectivity of this compound involves a series of well-defined steps, from preparing the biological materials to analyzing the final data.
Caption: Workflow for in vitro determination of this compound's selectivity for monoamine transporters.
Conclusion
The comprehensive data from in vitro binding and functional assays, supported by in vivo studies, unequivocally establish this compound as a high-affinity and highly selective ligand for the dopamine transporter. Its negligible affinity for the serotonin and norepinephrine transporters makes it an exceptional tool for the specific investigation of the dopaminergic system. The detailed experimental protocols outlined in this guide provide a framework for the replication and validation of these findings, ensuring the continued and effective use of this compound in advancing our understanding of dopamine-related neurological and psychiatric disorders.
References
- 1. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment [frontiersin.org]
A Comparative Analysis of Lbt-999 and Other Dopamine Transporter Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for both therapeutic agents and drugs of abuse. This guide provides a detailed comparative analysis of Lbt-999, a novel dopamine transporter ligand, against other well-characterized DAT ligands, including its precursor PE2I, cocaine, methylphenidate, and GBR 12909. We present a comprehensive overview of their binding affinities, selectivity for monoamine transporters, and the experimental methodologies used to determine these parameters. This document is intended to serve as a technical resource for researchers and professionals involved in the development of novel central nervous system agents targeting the dopamine transporter.
Introduction
The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is fundamental to the regulation of dopamine signaling, which is implicated in a wide range of physiological and pathological processes, including motor control, motivation, reward, and addiction. Consequently, the DAT has been a major focus of drug discovery and development efforts for various neurological and psychiatric disorders.
This compound has emerged as a promising radioligand for positron emission tomography (PET) imaging of the DAT, offering potential for improved diagnosis and monitoring of neurodegenerative diseases such as Parkinson's disease.[1] Understanding its pharmacological profile in comparison to other DAT ligands is crucial for its application and for the development of future DAT-targeted therapeutics. This guide provides a quantitative and methodological comparison of this compound with other key DAT ligands.
Comparative Pharmacological Data
The binding affinity (Ki) and selectivity of a ligand for its target transporter are critical parameters in drug development. The following tables summarize the in vitro binding affinities of this compound and other selected ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Table 1: In Vitro Binding Affinities (Ki, nM) of Selected Ligands for Monoamine Transporters
| Ligand | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| This compound | 9[2] | > 1000[2] | > 1000[2] |
| PE2I | 17[3] | 500 | > 1000 |
| Cocaine | 200 - 700 | 200 - 700 | 200 - 700 |
| Methylphenidate | 100 - 190 | > 55,000 | 38 - 100 |
| GBR 12909 | 1 | > 100 | > 100 |
Table 2: Selectivity Ratios of Selected Ligands
| Ligand | SERT/DAT | NET/DAT |
| This compound | > 111 | > 111 |
| PE2I | 29.4 | > 58.8 |
| Cocaine | ~1 | ~1 |
| Methylphenidate | > 289 | ~0.38 - 1 |
| GBR 12909 | > 100 | > 100 |
Note: Selectivity ratios were calculated from the Ki values in Table 1. A higher ratio indicates greater selectivity for DAT over the other transporters.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies for determining the binding affinity of a test compound for monoamine transporters.
Objective
To determine the inhibitory constant (Ki) of a test ligand for DAT, SERT, and NET using a competitive radioligand binding assay.
Materials
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 or [³H]GBR-12935.
-
For hSERT: [³H]Citalopram or [³H]Paroxetine.
-
For hNET: [³H]Nisoxetine.
-
-
Test Ligands: this compound and other comparator compounds.
-
Reference Compounds: Known selective inhibitors for each transporter to determine non-specific binding (e.g., GBR 12909 for DAT, citalopram for SERT, and nisoxetine for NET).
-
Assay Buffer: Typically a Tris-HCl or phosphate-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
Methods
-
Cell Membrane Preparation: a. Culture cells expressing the transporter of interest to confluency. b. Harvest the cells and centrifuge at a low speed (e.g., 500 x g) to pellet the cells. c. Resuspend the cell pellet in ice-cold assay buffer and homogenize. d. Centrifuge the homogenate at a high speed (e.g., 48,000 x g) to pellet the cell membranes. e. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-50 µg per well.
-
Binding Assay: a. Prepare serial dilutions of the test ligand and reference compounds. b. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and test compound binding. c. Total Binding: Add assay buffer, radioligand solution, and cell membrane suspension. d. Non-specific Binding: Add a high concentration of the appropriate reference compound, radioligand solution, and cell membrane suspension. e. Test Compound Binding: Add the test ligand dilution, radioligand solution, and cell membrane suspension. f. Incubate the plate at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration and Counting: a. After incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. d. Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test ligand concentration. c. Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Mandatory Visualizations
Signaling Pathway
Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on DAT.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Ligand Selectivity Profile
Caption: Comparative selectivity of this compound and Cocaine for monoamine transporters.
Discussion
The data clearly demonstrate that this compound is a high-affinity ligand for the dopamine transporter with exceptional selectivity over both the serotonin and norepinephrine transporters. Its Ki value of 9 nM for DAT is comparable to that of GBR 12909, a well-established selective DAT inhibitor. In contrast to this compound, its precursor PE2I exhibits a lower but still significant affinity for SERT, resulting in a lower selectivity profile.
Cocaine, a non-selective monoamine transporter inhibitor, displays similar affinity across all three transporters. This lack of selectivity is believed to contribute to its complex pharmacological and abuse-related effects. Methylphenidate shows a preference for DAT and NET over SERT, with a significantly higher affinity for DAT and NET.
The high selectivity of this compound for DAT makes it an excellent candidate for a PET radioligand, as it minimizes off-target binding and provides a clearer signal for DAT imaging. This is particularly important for the accurate quantification of DAT density in clinical and research settings.
Conclusion
This compound is a potent and highly selective dopamine transporter ligand. Its pharmacological profile, characterized by high affinity for DAT and negligible affinity for SERT and NET, distinguishes it from less selective ligands such as cocaine and its own precursor, PE2I. This high selectivity, combined with its suitability for radiolabeling, underscores its value as a tool for in vivo imaging of the dopamine transporter. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of novel DAT-targeting compounds.
References
Methodological & Application
Application Notes and Protocols: Radiosynthesis of [¹⁸F]LBT-999
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]LBT-999, or 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester, is a selective radioligand for the in vivo imaging and quantification of the dopamine transporter (DAT) using Positron Emission Tomography (PET).[1] Its high affinity and selectivity for DAT make it a valuable tool in neuroscience research and the clinical assessment of neurodegenerative diseases such as Parkinson's disease.[2] This document provides detailed protocols for the automated radiosynthesis of [¹⁸F]this compound, including data summaries and quality control procedures.
Quantitative Data Summary
The automated radiosynthesis of [¹⁸F]this compound has been successfully implemented on different modules, primarily through a one-step nucleophilic substitution from its chlorinated precursor.[3] The following tables summarize the key quantitative parameters from productions on two common automated synthesis modules: GE TRACERlab FXFN and Trasis AllinOne.
Table 1: Radiosynthesis Parameters for [¹⁸F]this compound on Automated Modules
| Parameter | GE TRACERlab FXFN | Trasis AllinOne |
| Precursor (Chlorinated) | 4 mg | 6 mg |
| Solvent | DMSO (0.6 mL) | DMSO (0.8 mL) |
| Reaction Temperature | 165 °C | 155 °C |
| Reaction Time | 10 min | 7.5 min |
| Total Synthesis Time | 65.8 ± 3.8 min | 48 ± 1.9 min |
| Radiochemical Yield (decay-corrected) | 35.3 ± 5.1% | 32.7 ± 5.9% |
| Activity Yield (non-decay-corrected) | 23.3% | Not Reported |
| Final Activity Produced | 16.8 ± 1.9 GBq | 23.8 ± 7.1 GBq |
| Starting [¹⁸F]Fluoride Activity | ~72 GBq | 102.7 GBq |
Data compiled from Vala et al., 2020.
Table 2: Quality Control Specifications for Clinical Use of [¹⁸F]this compound
| Test | Specification |
| Appearance | Clear, colorless solution, free of visible particles |
| pH | 4.5 - 7.5 |
| Radionuclide Identity | Half-life of 105-115 min, gamma spectrum consistent with Fluorine-18 |
| Radiochemical Purity | ≥ 98% |
| Molar Activity (at EOS) | ≥ 154 GBq/µmol |
| Residual Solvents (Ethanol, Acetonitrile) | < 5000 ppm |
| Kryptofix 2.2.2 | < 50 µg/mL |
| Bacterial Endotoxins | < 175 EU/V |
| Sterility | Sterile |
EOS: End of Synthesis. Data compiled from Vala et al., 2020.
Experimental Protocols
The following protocol describes the fully automated, one-step radiosynthesis of [¹⁸F]this compound from its chlorinated precursor. This procedure is adaptable for automated synthesis modules like the GE TRACERlab FXFN and Trasis AllinOne.
Reagents and Materials
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Chlorinated this compound precursor (4-6 mg)
-
Dimethyl sulfoxide (DMSO)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Sterile Water for Injection
-
Ethanol for Injection
-
0.9% Saline for Injection
-
Sodium Ascorbate (Na-Asc)
-
Sep-Pak tC18 cartridges
-
Semi-preparative HPLC column (e.g., Agilent Zorbax EclipseXDB-C18, 250 x 9.4 mm, 5 µm)
-
Sterile vent filters and collection vials
[¹⁸F]Fluoride Trapping and Drying
-
Aqueous [¹⁸F]fluoride, produced from a cyclotron, is passed through an anion exchange cartridge to trap the [¹⁸F]⁻.
-
The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with the addition of acetonitrile under a stream of nitrogen at elevated temperature to yield the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
Radiofluorination Reaction
-
The chlorinated precursor (4-6 mg), dissolved in DMSO (0.6-0.8 mL), is added to the reactor containing the dried [¹⁸F]F⁻ complex.
-
The reaction mixture is heated to 155-165 °C for 7.5-10 minutes to facilitate the nucleophilic substitution of the chlorine atom with [¹⁸F]fluoride.
-
After heating, the reaction is quenched and diluted with a solution of sodium ascorbate (0.5%) in water.
Purification
-
Solid-Phase Extraction (SPE): The diluted reaction mixture is passed through a tC18 Sep-Pak cartridge. The cartridge is then washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities. The crude [¹⁸F]this compound is eluted from the cartridge with acetonitrile.
-
Semi-Preparative HPLC: The eluted crude product is injected onto a semi-preparative C18 HPLC column.
-
Mobile Phase: Ammonium acetate (0.1 M) / Acetonitrile (40:60 v/v), with 0.5% sodium ascorbate added as a stabilizer.
-
Flow Rate: 4 mL/min.
-
-
The fraction corresponding to [¹⁸F]this compound, identified by UV and radiation detectors, is collected into a vial containing sterile water with sodium ascorbate.
Formulation
-
The collected HPLC fraction is diluted and passed through another tC18 Sep-Pak cartridge to trap the purified [¹⁸F]this compound.
-
The cartridge is washed with sterile water.
-
The final product, [¹⁸F]this compound, is eluted from the cartridge using injectable ethanol (e.g., 1.5 mL) into a sterile product vial.
-
The ethanolic solution is then diluted with sterile saline (0.9%) to achieve the desired radioactive concentration and an ethanol concentration suitable for intravenous injection.
Quality Control
A comprehensive quality control regimen must be performed on the final product before release for human administration.
-
Visual Inspection: Check for clarity, color, and absence of particulate matter.
-
pH Measurement: Use pH strips to ensure the pH is within the acceptable range (4.5-7.5).
-
Radionuclidic Identity and Purity: Confirm the identity of ¹⁸F by measuring the half-life and gamma ray energy spectrum.
-
Radiochemical Purity and Identity: Determined by analytical HPLC, confirming that the radioactivity co-elutes with a non-radioactive this compound standard and that the purity is ≥98%.
-
Chemical Purity: Assessed by analytical HPLC with UV detection to identify and quantify any non-radioactive impurities.
-
Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual ethanol and acetonitrile.
-
Kryptofix 2.2.2 Concentration: A spot test or a validated analytical method is used to ensure the level is below the accepted limit of 50 µg/mL.
-
Bacterial Endotoxin Test: Performed using the Limulus Amebocyte Lysate (LAL) gel-clot method or other validated methods.
-
Sterility Test: A sample is sent for sterility testing according to pharmacopeial methods. The product is typically released for use before the completion of the sterility test.
-
Filter Integrity Test: The bubble point test is performed on the final sterilizing filter to ensure its integrity.
Visualizations
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
References
Application Notes and Protocols for Lbt-999 Imaging in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lbt-999 is a potent and selective radioligand for the dopamine transporter (DAT), making it a valuable tool for in vivo imaging of dopaminergic neurodegeneration in preclinical models of Parkinson's disease (PD).[1] This document provides detailed application notes and protocols for utilizing [¹⁸F]this compound positron emission tomography (PET) imaging in two common rodent models of PD: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
The primary application of this compound imaging in this context is the quantitative assessment of the loss of dopaminergic nerve terminals in the striatum, a key pathological hallmark of Parkinson's disease. By targeting DAT, [¹⁸F]this compound allows for the non-invasive monitoring of disease progression and the evaluation of potential neuroprotective or restorative therapies.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from [¹⁸F]this compound PET imaging studies in rodent models of Parkinson's disease.
Table 1: [¹⁸F]this compound Binding in the 6-OHDA Rat Model of Parkinson's Disease
| Parameter | Brain Region | Control/Intact Striatum | Lesioned Striatum | Reference |
| Binding Potential (BPnd) | Striatum | 4.39 - 5.37 | Not Reported | [2] |
| Tracer Accumulation Reduction | Striatum | N/A | ~70% decrease | [1] |
| Standardized Uptake Value Ratio (SUVr) to Cerebellum | Striatum | ~64% decrease | [3] |
Table 2: [¹⁸F]this compound Binding in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Brain Region | Control | MPTP-Treated | Reference |
| Binding Potential (BPnd) | Striatum | Data Not Available | Data Not Available | |
| Tracer Accumulation Reduction | Striatum | Data Not Available | Data Not Available | |
| Standardized Uptake Value Ratio (SUVr) to Cerebellum | Striatum | Data Not Available | Data Not Available |
Signaling Pathway of Dopaminergic Neurotransmission and this compound Target
The following diagram illustrates the key elements of the dopaminergic synapse and the role of the dopamine transporter (DAT), the target of this compound. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in DAT density, which can be quantified using [¹⁸F]this compound PET imaging.
Caption: Dopaminergic synapse and this compound target.
Experimental Protocols
Rodent Models of Parkinson's Disease
The following diagrams and protocols describe the creation of the 6-OHDA and MPTP rodent models.
Caption: 6-OHDA Parkinson's model workflow.
Protocol: Unilateral 6-OHDA Lesion in Rats
-
Animal Preparation:
-
Acclimate male Sprague-Dawley or Wistar rats (200-250 g) for at least one week under standard housing conditions.
-
Administer a norepinephrine uptake inhibitor (e.g., desipramine, 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using isoflurane (4-5% for induction, 1.5-2.5% for maintenance).
-
Place the animal in a stereotaxic frame and make a midline incision on the scalp.
-
Drill a small burr hole over the target injection site (e.g., medial forebrain bundle or striatum).
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4-8 µg/µL.
-
Slowly infuse the 6-OHDA solution (e.g., 2-4 µL) into the target brain region using a Hamilton syringe at a rate of 0.5-1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care:
-
Suture the scalp incision and provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal's recovery closely, providing soft food and hydration as needed.
-
-
Lesion Confirmation:
-
Allow 2-4 weeks for the lesion to fully develop.
-
Confirm the lesion behaviorally using apomorphine- or amphetamine-induced rotation tests.
-
References
Application Notes and Protocols for Lbt-999 in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical and research applications of Lbt-999, a high-affinity radiotracer for the dopamine transporter (DAT). The detailed protocols and data presented herein are intended to guide researchers in the effective use of [¹⁸F]this compound for positron emission tomography (PET) imaging in various neurological contexts.
Introduction to this compound
This compound is a cocaine derivative, specifically (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, designed for PET imaging of the dopamine transporter (DAT).[1][2][3] The dopamine transporter is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft by re-uptaking dopamine into the neuron.[4] A reduction in DAT density is a well-established hallmark of neurodegenerative diseases affecting the nigrostriatal dopamine system, most notably Parkinson's disease.[4]
[¹⁸F]this compound is the fluorine-18 radiolabeled version of this compound, which allows for in vivo visualization and quantification of DAT density using PET. It exhibits high affinity for DAT (Kd = 9 nM) and excellent selectivity over other monoamine transporters, such as the serotonin and norepinephrine transporters. This specificity makes it a valuable tool for the differential diagnosis of movement disorders and for research into the pathophysiology of dopaminergic dysfunction.
Application Note 1: Diagnosis and Monitoring of Parkinson's Disease
Background
The primary clinical application of [¹⁸F]this compound PET imaging is the early and differential diagnosis of Parkinson's disease (PD). A key diagnostic challenge is distinguishing PD from other conditions with similar motor symptoms, such as essential tremor, which do not involve a loss of dopaminergic neurons. By quantifying DAT density in the striatum, [¹⁸F]this compound PET can provide objective evidence of dopaminergic deficit, a core feature of PD.
Principle
In individuals with Parkinson's disease, the degeneration of dopaminergic neurons originating in the substantia nigra leads to a significant reduction in the density of dopamine transporters in the striatum (caudate and putamen). When [¹⁸F]this compound is administered, it binds to the available DATs. PET imaging can then measure the concentration of the radiotracer in the striatum. A reduced uptake of [¹⁸F]this compound in the striatum, particularly the putamen, compared to age-matched healthy individuals, is indicative of a dopaminergic deficit consistent with PD.
Quantitative Data from Clinical Studies
The following table summarizes quantitative data from a clinical study comparing [¹⁸F]this compound uptake in healthy controls (HC) and patients with Parkinson's disease (PD). Binding potential (BPND) and Distribution Volume Ratio (DVR) are common metrics for quantifying receptor/transporter availability, calculated using the cerebellum as a reference region (which is largely devoid of DAT).
| Parameter | Brain Region | Healthy Controls (n=8) | Parkinson's Disease (n=6) | p-value |
| BPND (SRTM) | Caudate | 6.30 ± 1.17 | Significantly Reduced | < 0.001 |
| Putamen | 6.75 ± 1.17 | Significantly Reduced | < 0.001 | |
| DVR (Logan) | Caudate | - | Significantly Reduced | < 0.001 |
| Putamen | - | Significantly Reduced | < 0.001 | |
| Striatum/Cerebellum Ratio | Caudate | ~10 | Significantly Reduced | < 0.001 |
| Putamen | ~10 | Significantly Reduced | < 0.001 | |
| Data adapted from studies evaluating [¹⁸F]this compound in human subjects. |
Visualization of the Dopaminergic Synapse and this compound Action
Caption: Mechanism of [¹⁸F]this compound at the dopaminergic synapse.
Application Note 2: Use of [¹⁸F]this compound as a Biomarker in Clinical Trials
Background
Drug development for neurodegenerative diseases like Parkinson's is challenging due to slow disease progression and subjective clinical endpoints. Objective biomarkers are needed to improve the efficiency and success rate of clinical trials. DAT imaging with tracers like [¹⁸F]this compound has been endorsed by regulatory agencies as an "enrichment biomarker".
Application in Patient Selection (Enrichment)
A significant portion of patients clinically diagnosed with early-stage PD may not show evidence of dopaminergic deficit ("Scans Without Evidence of Dopaminergic Deficit" or SWEDD). Including these patients in a trial for a dopaminergic therapy can dilute the treatment effect.
Workflow:
-
Initial Screening: Patients are diagnosed with parkinsonism based on clinical criteria.
-
[¹⁸F]this compound PET Scan: Candidates undergo a PET scan to confirm the presence of a dopaminergic deficit.
-
Enrichment: Only patients with abnormal scans (reduced striatal uptake) are enrolled in the clinical trial.
This strategy ensures that the study population is more homogenous and has the underlying pathology that the investigational drug is designed to target, thereby increasing the statistical power of the trial.
Application as a Secondary Outcome Measure
[¹⁸F]this compound PET can be used to monitor the progression of dopaminergic neurodegeneration over time. In clinical trials for disease-modifying therapies, the rate of decline in DAT binding can serve as an objective secondary outcome measure. A successful therapy would be expected to slow the rate of decline in [¹⁸F]this compound binding in the striatum compared to a placebo group. Preclinical studies in animal models of PD have shown that [¹⁸F]this compound can effectively assess the benefits of therapeutic approaches.
Visualization of this compound in a Drug Development Workflow
Caption: Use of [¹⁸F]this compound PET as an enrichment biomarker in clinical trials.
Application Note 3: Investigating Dopaminergic Disruption in Traumatic Brain Injury
Background
Emerging research suggests that dopaminergic pathways can be disrupted following a traumatic brain injury (TBI). The consequences of this disruption on patient recovery and long-term outcomes are not fully understood. [¹⁸F]this compound PET imaging presents a novel opportunity to investigate these changes in vivo.
Research Application
A clinical trial is currently underway to study how severe TBI leading to a coma affects the brain's dopaminergic system using [¹⁸F]this compound PET.
Objectives of such research include:
-
Quantifying Dopaminergic Injury: To measure the extent of DAT reduction in the striatum and other brain regions following TBI.
-
Prognostic Value: To determine if the degree of DAT loss shortly after injury correlates with long-term neurological recovery and quality of life at follow-up intervals (e.g., 3, 6, and 12 months).
-
Understanding Recovery Mechanisms: To monitor changes in DAT density over time, which may provide insights into the brain's recovery and plasticity post-injury.
This application extends the use of this compound beyond degenerative diseases and into the realm of acute brain injury, potentially opening new avenues for understanding and treating the consequences of TBI.
Experimental Protocol: [¹⁸F]this compound PET for Quantification of DAT
Subject Preparation
-
Informed Consent: All subjects must provide written informed consent according to institutional and regulatory guidelines.
-
Medication Review: A thorough review of concomitant medications is required. Drugs known to interfere with the dopamine system (e.g., methylphenidate, cocaine, certain antidepressants) should be discontinued for an appropriate period before the scan, as determined by the study protocol.
-
Pre-scan Instructions: Subjects should be instructed to fast for at least 4 hours prior to the scan to ensure stable metabolic conditions. They should be well-hydrated.
Radiopharmaceutical
-
Radiotracer: No-carrier-added [¹⁸F]this compound.
-
Dose: An intravenous (IV) bolus injection of 3.6 MBq/kg.
-
Quality Control: The radiochemical purity and molar activity of [¹⁸F]this compound should meet established standards before administration.
Image Acquisition
-
Scanner: A high-resolution PET/CT or PET/MR scanner.
-
Patient Positioning: The subject is positioned supine on the scanner bed with the head immobilized using a head holder to minimize motion artifacts. A scout CT or MRI scan is performed for attenuation correction and anatomical co-registration.
-
Acquisition Protocol:
-
A dynamic PET acquisition is initiated just before the IV bolus injection of [¹⁸F]this compound.
-
The total scan duration is typically 90 minutes.
-
For simplified clinical protocols, a static 10-minute acquisition between 30 and 40 minutes post-injection may be sufficient for calculating striatal-to-cerebellar ratios.
-
Image Analysis
-
Anatomical Co-registration: The dynamic PET images are co-registered with the subject's T1-weighted MRI to allow for accurate anatomical delineation of regions of interest (ROIs).
-
ROI Definition: ROIs are drawn on the co-registered MRI for key structures, including the caudate nucleus, putamen, substantia nigra, and a reference region. The cerebellum is typically used as the reference region due to its negligible DAT density.
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration in the ROI over time.
-
Kinetic Modeling:
-
To obtain quantitative measures of DAT availability, such as the binding potential (BPND), kinetic models are applied to the TACs.
-
The Simplified Reference Tissue Model (SRTM) is a common method that uses the reference region TAC as an input function, avoiding the need for arterial blood sampling.
-
Alternatively, Logan graphical analysis can be used to calculate the Distribution Volume Ratio (DVR).
-
-
Simplified Ratio Method: For clinical use, a semi-quantitative ratio of uptake in the striatum to the cerebellum can be calculated from a static image acquired 30-40 minutes post-injection. This provides a robust and simpler method for distinguishing between healthy and pathological states.
Visualization of the PET Imaging and Analysis Workflow
Caption: Standardized workflow for [¹⁸F]this compound PET imaging and data analysis.
References
- 1. Frontiers | The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use [frontiersin.org]
- 2. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols for the Radiosynthesis of [¹⁸F]LBT-999
Introduction
LBT-999, chemically known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, is a potent and selective dopamine transporter (DAT) ligand derived from cocaine.[1][2][3] Its high affinity for DAT makes its radiolabeled form, particularly [¹⁸F]this compound, a valuable radiotracer for Positron Emission Tomography (PET) imaging. This technique allows for the in vivo visualization and quantification of DAT density in the brain, which is crucial for the early diagnosis and monitoring of neurodegenerative conditions such as Parkinson's disease.[1][4]
These application notes provide a detailed overview of the standard operating procedures for the automated radiosynthesis of [¹⁸F]this compound, targeting researchers, scientists, and professionals involved in drug development and neuroimaging. The protocols described are based on established one-step nucleophilic substitution methods, which are amenable to automation and offer good radiochemical yields and purity.
Mechanism of Action and Application in PET Imaging
[¹⁸F]this compound is a radiotracer that, when introduced into the body, crosses the blood-brain barrier and selectively binds to dopamine transporters. DATs are proteins located on presynaptic dopaminergic neurons responsible for the reuptake of dopamine from the synaptic cleft. In neurodegenerative disorders like Parkinson's disease, a significant loss of these neurons occurs, leading to reduced DAT density.
The fluorine-18 (¹⁸F) isotope attached to this compound is a positron emitter. The positrons annihilate with electrons in the surrounding tissue, producing two gamma rays that are detected by the PET scanner. This allows for the three-dimensional mapping of DAT distribution and density in the brain. The high selectivity of this compound for DAT over other monoamine transporters, such as serotonin (SERT) and norepinephrine (NET) transporters, ensures a clear and specific signal for dopaminergic neurons.
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]this compound
The following protocol describes a generalized one-step automated radiosynthesis of [¹⁸F]this compound via nucleophilic substitution on a chlorinated precursor. This method has been successfully implemented on automated synthesis modules like the TRACERlab FXFN and AllinOne systems.
Materials and Equipment:
-
Automated radiosynthesis module (e.g., TRACERlab FXFN, AllinOne)
-
Chlorinated precursor: 8-((E)-4-chloro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Water for injection
-
Ethanol for injection
-
Saline (0.9%)
-
C18 Sep-Pak cartridges
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Sterile filters
Protocol Steps:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.
-
The trapped [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at an elevated temperature to ensure an anhydrous environment for the nucleophilic substitution.
-
-
Radiolabeling Reaction:
-
The chlorinated precursor (typically 3.5-6.0 mg) dissolved in a suitable solvent like DMSO or acetonitrile is added to the reactor containing the dried K[¹⁸F]F-Kryptofix 2.2.2 complex.
-
The reaction mixture is heated to a high temperature (e.g., 165°C) for a specific duration (e.g., 7-10 minutes) to facilitate the nucleophilic substitution of the chlorine atom with [¹⁸F]fluoride.
-
-
Quenching and Pre-purification:
-
After the reaction, the mixture is cooled and diluted with water.
-
The crude reaction mixture is then passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]this compound and other nonpolar components, while polar impurities are washed away.
-
-
HPLC Purification:
-
The trapped product is eluted from the C18 cartridge with a suitable solvent and injected into a semi-preparative HPLC system.
-
Purification is typically performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or buffer. This step separates [¹⁸F]this compound from the unreacted precursor and any side products.
-
-
Formulation:
-
The HPLC fraction containing the purified [¹⁸F]this compound is collected.
-
The solvent is removed, and the final product is formulated in an injectable solution, typically ethanol and saline, and passed through a sterile filter into a sterile vial.
-
Data Presentation
The following table summarizes the quantitative data from the automated radiosynthesis of [¹⁸F]this compound on two different platforms, the TRACERlab FXFN and the AllinOne system.
| Parameter | TRACERlab FXFN | AllinOne | Reference |
| Radiochemical Yield (decay-corrected) | 35% (n=16) | 32.7% (n=5) | |
| Synthesis Time | 65 min | 48 min | |
| Radiochemical Purity | > 99% | > 98% | |
| Molar Activity (at end of synthesis) | 158 GBq/µmol | > 154 GBq/µmol |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Below are Graphviz diagrams illustrating the logical relationship of [¹⁸F]this compound in PET imaging for DAT assessment and the experimental workflow for its automated radiosynthesis.
Caption: Mechanism of [¹⁸F]this compound in PET imaging of the dopamine transporter.
Caption: Experimental workflow for the automated radiosynthesis of [¹⁸F]this compound.
References
- 1. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]this compound, a selective radioligand for the visualisation of the dopamine transporter with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Optimizing [18F]Lbt-999 Radiosynthesis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the radiolabeling yield of [18F]Lbt-999. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient radiosynthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the radiosynthesis of [18F]this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My radiochemical yield (RCY) is consistently low. What are the most likely causes?
A1: Low RCY can stem from several factors. Consider the following:
-
Precursor Quality: Ensure the precursor (e.g., chlorinated or tosylated this compound) is of high purity and has not degraded. Impurities can interfere with the nucleophilic substitution reaction.
-
[18F]Fluoride Activation: Incomplete azeotropic drying of the K[18F]F-Kryptofix®222 complex can significantly reduce its nucleophilicity. Ensure the drying steps are thorough.
-
Reaction Temperature: The reaction is temperature-sensitive. For the one-step synthesis using a chlorinated precursor, a temperature of 165°C is reported to be effective.[1] Deviations from the optimal temperature can lead to incomplete reaction or degradation of the product.
-
Reaction Time: A reaction time of 10 minutes at 165°C is typically sufficient for the one-step method.[1] Shorter times may result in incomplete conversion, while excessively long times could lead to product degradation.
-
Solvent Quality: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) as the reaction solvent. The presence of water will deactivate the [18F]fluoride.
Q2: I'm observing significant impurities in my final product after HPLC purification. What could be the cause?
A2: The presence of impurities can be due to several factors:
-
Side Reactions: In addition to the desired fluorination, side products can form. Optimizing reaction conditions (temperature, time) can help minimize these.
-
Radiolysis: The high radioactivity can sometimes lead to the degradation of the product. The addition of radical scavengers, such as sodium ascorbate in the mobile phase during HPLC purification, can mitigate this.[2]
-
Incomplete Purification: The HPLC method may not be adequately separating the desired product from impurities. Consider adjusting the mobile phase composition, flow rate, or using a different column. A switch from an Altima column to a Zorbax column has been reported to improve purification.[2]
Q3: The molar activity of my [18F]this compound is lower than expected. How can I improve it?
A3: Low molar activity is often related to the presence of non-radioactive ("cold") fluoride ions or other competing species.
-
Target Water Quality: Ensure the [18O]water used for [18F]fluoride production is free of contaminants, especially chloride ions, which can compete with [18F]fluoride in the labeling reaction.[3]
-
System Contamination: Thoroughly clean and maintain the synthesis module to avoid contamination from previous runs.
-
Precursor Concentration: Using an appropriate amount of precursor is crucial. Too much precursor can lead to a lower molar activity. Typical amounts for the one-step synthesis range from 1.5-4.5 mg.
Q4: My synthesis time is too long, leading to significant decay of the [18F] isotope. How can I shorten the process?
A4: The choice of synthesis method and automation platform significantly impacts the overall time.
-
One-Step vs. Two-Step Method: The one-step radiosynthesis from a chlorinated precursor is generally faster than the two-step method involving the preparation of (E)-1-[18F]fluoro-4-tosyloxybut-2-ene. The one-step process can be completed in approximately 85-90 minutes, including purification.
-
Automation Platform: Modern, cassette-based automated synthesis modules like the AllinOne (AIO) have been shown to reduce synthesis time compared to older platforms like the TRACERlab FXFN. A reduction from 65 minutes to 48 minutes has been reported.
Q5: I'm seeing evidence of in vivo defluorination in my PET scans. Is this a known issue with [18F]this compound?
A5: Yes, in vivo metabolism of [18F]this compound can lead to the release of [18F]fluoride, which is then taken up by bone. This is an inherent characteristic of the tracer. Additionally, [18F]this compound can undergo N-dealkylation to form a non-radioactive metabolite that still has a high affinity for the dopamine transporter (DAT). Researchers should be aware of these metabolic pathways when quantifying DAT density.
Experimental Protocols and Data
Radiosynthesis Methods Overview
Two primary methods for the radiosynthesis of [18F]this compound have been reported: a two-step method and a more direct one-step method.
-
Two-Step Method: This approach first involves the preparation of an intermediate, (E)-1-[18F]fluoro-4-tosyloxybut-2-ene, from (E)-1,4-ditosyloxybut-2-ene. This intermediate is then reacted with the nor-tropane precursor of this compound.
-
One-Step Method: This more streamlined method involves a direct nucleophilic substitution of a leaving group (e.g., chlorine or mesylate) on the this compound precursor with [18F]fluoride. This method is generally preferred due to its simplicity and shorter synthesis time.
Comparative Data of [18F]this compound Radiosynthesis Parameters
| Parameter | Two-Step Method | One-Step Method (Chlorinated Precursor) | One-Step Method (Mesylate Precursor, Microwave) |
| Precursor | (E)-1,4-ditosyloxybut-2-ene & nor-Lbt-999 | Chlorinated this compound precursor | Mesylate this compound precursor |
| Reaction Conditions | Step 1: 70°C for 10 min; Step 2: 90°C for 20 min | 165°C for 10 min | 255 W for 45 s |
| Solvent | Acetonitrile (Step 1), DMF (Step 2) | DMSO | Not specified |
| Radiochemical Yield (non-decay corrected) | 4.6–6.7% | 10–16% | 27% |
| Total Synthesis Time | 95–100 min | 85–90 min | Not specified |
Performance of Automated Synthesis Modules
| Automated Module | TRACERlab FXFN | AllinOne (AIO) |
| Radiochemical Yield (decay-corrected) | 35.3 ± 5.1% | 32.7 ± 5.9% |
| Total Synthesis Time | 65.8 ± 3.8 min | 48 ± 1.9 min |
| Molar Activity at EOS | 158 GBq/µmol | >154 GBq/µmol |
| Radiochemical Purity | >99% | >98% |
Data compiled from multiple studies for comparison.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the one-step and two-step radiosynthesis of [18F]this compound.
Caption: One-Step [18F]this compound Radiosynthesis Workflow.
Caption: Two-Step [18F]this compound Radiosynthesis Workflow.
References
Lbt-999 PET Image Interpretation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lbt-999 for Positron Emission Tomography (PET) imaging. The information is designed to address specific challenges that may arise during experimental procedures and data analysis.
Troubleshooting Guides
This section addresses common problems encountered during this compound PET image interpretation, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is there unexpectedly high background signal or noise in my this compound PET images?
Possible Causes and Solutions:
-
Metabolite Interference: [18F]this compound undergoes extensive metabolism, and some of its radiometabolites can cross the blood-brain barrier, contributing to non-specific binding and increased background signal[1][2]. One notable metabolite, an unlabeled N-dealkyl form, can still bind to the dopamine transporter (DAT), complicating quantification[1][2].
-
Troubleshooting:
-
Metabolite Analysis: Perform plasma metabolite analysis using radio-HPLC to determine the fraction of unchanged parent radiotracer over time.
-
Kinetic Modeling: Employ kinetic models that can account for metabolite interference. A 2-tissue compartment model is often preferred for accurate quantification[3].
-
Scan Timing: Consider optimal scan acquisition windows. Studies suggest that a 10-minute acquisition between 30 and 40 minutes post-injection may offer a good balance between specific signal and metabolite interference in a clinical setting.
-
-
-
Off-Target Binding: While this compound is highly selective for DAT over other monoamine transporters, some off-target binding can still occur, contributing to background noise.
-
Troubleshooting:
-
Blocking Studies: In preclinical models, conduct blocking studies with a high-affinity DAT inhibitor (e.g., GBR12909) to confirm the specificity of the signal.
-
Reference Region Selection: Utilize a reference region with negligible DAT expression, such as the cerebellum, for quantification methods like the simplified reference tissue model (SRTM).
-
-
-
Image Artifacts: Technical issues during PET acquisition or reconstruction can introduce artifacts that appear as high background noise.
-
Troubleshooting:
-
Patient Motion: Implement motion correction techniques during image reconstruction.
-
Attenuation Correction: Review CT-based attenuation correction for any potential artifacts, especially from metallic implants or patient misregistration between CT and PET scans.
-
-
Question 2: My quantitative analysis shows high variability in binding potential (BPND) values. What could be the cause?
Possible Causes and Solutions:
-
Kinetic Model Selection: The choice of kinetic model can significantly impact the variability of quantitative results.
-
Troubleshooting:
-
Model Comparison: For detailed preclinical studies, compare different kinetic models, including 2-tissue compartment models and graphical analyses like Logan plots, to determine the most robust method for your specific experimental conditions.
-
Reference Tissue Models: For human studies, reference tissue models like the SRTM can be suitable and may reduce variability compared to arterial input function-based models.
-
-
-
Metabolite Correction: Inaccurate metabolite correction can introduce significant variability in kinetic modeling that requires an arterial input function.
-
Troubleshooting:
-
Standardized Metabolite Analysis: Ensure a standardized and validated protocol for plasma metabolite analysis to obtain reliable input functions.
-
-
-
Region of Interest (ROI) Definition: Inconsistent ROI placement can be a major source of variability.
-
Troubleshooting:
-
MRI Co-registration: Co-register PET images with anatomical MRI scans to ensure accurate and consistent delineation of ROIs.
-
Standardized ROI Templates: Utilize standardized anatomical templates for ROI definition to improve reproducibility across subjects.
-
-
Question 3: I am observing high uptake in bone, which is interfering with the brain signal. Why is this happening and how can I address it?
Possible Causes and Solutions:
-
Metabolism and Defluorination: A key challenge with [18F]this compound is its in vivo N-dealkylation, which can lead to the release of the [18F]fluoro-alkyl chain. This chain can be further metabolized, resulting in free [18F]fluoride, which is taken up by bone.
-
Troubleshooting:
-
Image Interpretation: Be aware of this phenomenon during image interpretation and avoid misinterpreting bone uptake as specific signal. The skull uptake is not generally considered a major limitation for brain imaging itself, but it is important to recognize its origin.
-
Whole-Body Imaging: In preclinical studies, whole-body PET scans can help visualize the biodistribution and confirm the extent of bone uptake.
-
Data Analysis: When analyzing brain images, ensure that ROIs do not include the skull to avoid contamination of the signal.
-
-
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
This compound is a radioligand designed to specifically target the dopamine transporter (DAT) in the brain. Its primary application is for the in vivo visualization and quantification of DAT density using PET imaging, which is particularly relevant for the study of neurodegenerative diseases like Parkinson's disease.
What are the main metabolic pathways of [18F]this compound?
The main metabolic pathways for this compound, catalyzed by cytochrome P450 enzymes (primarily CYP3A4), include N-dealkylation and tolyl-hydroxylation. In vivo, [18F]this compound is rapidly converted into several metabolites, including a hydroxylated metabolite and an unlabeled N-dealkyl metabolite that can also bind to DAT. Another metabolic consequence is the potential for defluorination, leading to bone uptake of free [18F]fluoride.
Which kinetic model is recommended for quantifying this compound PET data?
The 2-tissue compartment model is often considered the preferred model for accurate quantification of [18F]this compound binding in non-human primate studies. However, reference tissue models, such as the simplified reference tissue model (SRTM) using the cerebellum as the reference region, have also been shown to be suitable and are often more practical for clinical studies. For simplified protocols, calculating the ratio of striatal uptake to cerebellar uptake at a specific time window (e.g., 30-40 minutes post-injection) can also provide a reliable index of DAT density.
What is a typical experimental protocol for this compound PET imaging in humans?
A typical protocol involves the intravenous injection of [18F]this compound, followed by a dynamic PET scan of the brain for approximately 90 minutes. For quantitative analysis using kinetic modeling, arterial blood sampling may be performed to measure the metabolite-corrected arterial input function. Alternatively, a reference tissue model can be used with the cerebellum as the reference region. For clinical applications, a shorter static acquisition of 10 minutes between 30 and 40 minutes post-injection has been proposed. Co-registration of the PET images with a structural MRI is recommended for accurate anatomical localization.
Quantitative Data Summary
Table 1: In Vivo Metabolism and Binding of [18F]this compound and its Metabolites in Rats
| Compound | Striatum-to-Cerebellum Ratio | Brain Penetration |
| [18F]this compound (Parent) | 20 | Yes |
| [18F]Hydroxylated Metabolite | 4.2 | Yes |
| [18F]Acidic Metabolite | 1.65 | Not specified |
| Unlabeled N-dealkyl-Lbt-999 | Binds to DAT | Yes |
Data sourced from Peyronneau et al. (2012).
Table 2: Parent Fraction of [18F]this compound in Human Plasma Post-Injection
| Time Post-Injection | Parent Fraction (%) |
| 15 minutes | ~80% |
| 30 minutes | ~60% |
| 45 minutes | ~40-45% |
Data compiled from Arlicot et al. (2017) and Arlicot et al. (2019).
Experimental Protocols
Protocol 1: Metabolite Analysis of [18F]this compound in Plasma
-
Blood Sampling: Collect arterial or venous blood samples at various time points after the injection of [18F]this compound.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add a solvent like acetonitrile to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples again to pellet the precipitated proteins.
-
Analysis by radio-HPLC: Inject the supernatant onto a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.
-
Quantification: Integrate the peaks corresponding to the parent [18F]this compound and its radiometabolites to determine their respective fractions of the total radioactivity over time.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound PET.
Caption: Metabolic pathways of [18F]this compound.
References
- 1. Difficulties in dopamine transporter radioligand PET analysis: the example of this compound using [18F] and [11C] labelling: part II: Metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difficulties in dopamine transporter radioligand PET analysis: the example of this compound using [18F] and [11C] labelling Part I: PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
reducing off-target binding of Lbt-999
Welcome to the technical support center for Lbt-999. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate off-target binding and ensure data integrity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is off-target binding, and why is it a concern for this compound?
Q2: How can I determine if this compound is exhibiting off-target effects in my experiments?
Several methods can be employed to identify off-target effects. A common starting point is to perform a kinase panel screening to assess the inhibitory activity of this compound against a broad range of kinases. Additionally, observing a phenotype in your cellular assays that is inconsistent with the known function of the intended target can be an indication of off-target activity. Techniques like Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct target engagement in a cellular context.
Q3: What are the common causes of off-target binding for small molecule inhibitors like this compound?
Off-target binding can arise from several factors. High compound concentrations used in assays can often lead to non-specific interactions. The structural similarity between the ATP-binding sites of various kinases can also contribute to this compound binding to unintended kinases. Furthermore, the physicochemical properties of this compound, such as hydrophobicity, can influence its propensity for non-specific binding to proteins and other cellular components.
Troubleshooting Guides
This section provides solutions to specific issues that you might encounter during your experiments with this compound.
Problem 1: Unexpected Phenotype Observed in Cell-Based Assays
You observe a cellular effect that is not readily explained by the inhibition of this compound's primary target. This could suggest one or more off-target interactions.
Logical Flow for Troubleshooting Unexpected Phenotypes
Caption: A decision tree for troubleshooting unexpected cellular phenotypes.
Suggested Actions:
-
Validate with a Second Compound: Use a structurally different inhibitor that targets the same primary protein as this compound. If this second compound does not produce the same phenotype, it is likely that the observed effect is due to off-target binding of this compound.
-
Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should typically occur at concentrations consistent with the binding affinity of this compound for its target. Effects that only appear at much higher concentrations are more likely to be off-target.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target protein upon treatment with this compound, it is a strong indication of an off-target effect.
Problem 2: High Background Signal in Biochemical Assays
High background signal in assays like ELISA or Western blotting can mask the true signal and lead to inaccurate quantification. This is often caused by non-specific binding of reagents.
Data Summary: Effect of Blocking Agents
| Blocking Agent | Concentration | Incubation Time (min) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 60 | 4.2 |
| 5% Non-fat Dry Milk in TBS-T | 5% (w/v) | 60 | 8.1 |
| Commercial Blocking Buffer A | 1X | 30 | 12.5 |
| Optimized Condition | Commercial Buffer A + 0.05% Tween-20 | 45 | 15.3 |
Experimental Workflow for Assay Optimization
Caption: Workflow for optimizing an immunoassay to reduce background signal.
Experimental Protocols
Protocol 1: Competitive Binding Assay
This protocol is designed to determine the selectivity of this compound by measuring its ability to compete with a known fluorescent ligand for binding to the target kinase and a panel of off-target kinases.
Materials:
-
Purified recombinant kinases (target and potential off-targets)
-
Fluorescently labeled kinase tracer
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of the kinase/tracer mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target in a cellular environment.
Materials:
-
Cultured cells
-
This compound
-
PBS and lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Instrumentation for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction for the presence of the target protein using Western blot or another suitable method.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve upon this compound treatment indicates target engagement.
Hypothetical this compound Target and Off-Target Pathway
Caption: Signaling pathway showing intended and off-target effects of this compound.
improving signal-to-noise ratio in Lbt-999 imaging
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Lbt-999 Positron Emission Tomography (PET) imaging experiments and troubleshooting common issues to improve the signal-to-noise ratio and ensure accurate quantification of the dopamine transporter (DAT).
Troubleshooting Guide
Low signal-to-noise ratio in this compound PET imaging can arise from various factors, from radiotracer metabolism to image acquisition and analysis parameters. This guide provides a structured approach to identifying and resolving common problems.
Table 1: Troubleshooting Common Issues in this compound PET Imaging
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Striatal Signal | Inaccurate radiotracer administration: Incorrect dosage or infiltration during injection. | - Verify injected dose and ensure proper intravenous administration.- Monitor injection site for any signs of infiltration. |
| Subject-specific biological variability: Lower than expected DAT density. | - Correlate with clinical data or other biomarkers if available.- Compare with data from a control population. | |
| Suboptimal acquisition timing: Imaging outside the optimal window for tracer uptake. | - For [18F]this compound, a 10-minute acquisition between 30 and 40 minutes post-injection is often recommended for clinical studies.[1][2][3][4] | |
| High Background Noise | Radiotracer metabolism: Formation of radiometabolites that remain in circulation. | - Implement appropriate metabolite correction in the data analysis if possible.- Be aware that [18F]this compound is metabolized, which can complicate quantification.[5] |
| Suboptimal image reconstruction parameters: Inappropriate algorithm or filtering. | - Optimize reconstruction parameters, such as the number of iterations and subsets.- Apply appropriate filtering methods to reduce noise while preserving signal. | |
| Patient-related factors: High non-specific binding in other tissues. | - Ensure patient is properly prepared for the scan (e.g., fasting if required by the protocol). | |
| High Bone Uptake | Defluorination of the radiotracer: In vivo metabolism of [18F]this compound can lead to the release of free [18F]fluoride, which is taken up by bone. | - This is a known characteristic of [18F]this compound and should be considered during image interpretation.- High bone uptake can be an indicator of significant tracer metabolism. |
| Inaccurate Quantification | Interference from radiometabolites: Metabolites of [18F]this compound can cross the blood-brain barrier and bind to DAT or other sites, confounding the signal from the parent tracer. | - Use kinetic modeling approaches that can account for metabolite interference where feasible.- Be cautious in the interpretation of binding potential values, as they may be influenced by metabolites. |
| Inappropriate reference region: The chosen reference region may not be devoid of specific binding. | - The cerebellum is commonly used as a reference region for this compound PET studies.- The occipital cortex has also been considered as a potential reference region. | |
| Partial volume effects: Underestimation of activity in small structures like the substantia nigra due to limited scanner resolution. | - Apply partial volume correction (PVC) methods during image analysis.- Be aware that quantification in smaller brain structures is less accurate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in quantifying dopamine transporter (DAT) density with [18F]this compound?
A1: The primary challenge is the in vivo metabolism of [18F]this compound. The tracer undergoes N-dealkylation, forming a nonradioactive metabolite that has a high affinity for DAT and can cross the blood-brain barrier. This competes with the binding of the parent radiotracer. Additionally, a radioactive [18F]fluoro-alkyl chain is produced, which can be further defluorinated, leading to the uptake of free [18F]fluoride in the bones. These metabolic processes can interfere with accurate quantification of DAT, making it "rather difficult".
Q2: What is the recommended imaging protocol for clinical studies with [18F]this compound?
A2: For clinical evaluation of presynaptic dopaminergic injury, a simplified protocol involving a single 10-minute PET acquisition between 30 and 40 minutes after the injection of [18F]this compound has been shown to be effective. This timing allows for sufficient tracer uptake in the striatum while minimizing the influence of early-phase kinetics.
Q3: Why is high bone uptake sometimes observed in [18F]this compound PET scans?
A3: High bone uptake is a consequence of the in vivo metabolism of [18F]this compound. The tracer can be defluorinated, resulting in the release of free [18F]fluoride ions. These fluoride ions are then taken up by bone tissue, similar to how they are incorporated into the hydroxyapatite matrix.
Q4: Which brain region is typically used as a reference for this compound PET image analysis?
A4: The cerebellum is the most commonly used reference region for calculating binding potentials in this compound PET studies. The occipital cortex has also been investigated as a potential reference region. The choice of reference region is critical for accurate quantification and should be justified based on the assumption of negligible specific DAT binding in that area.
Q5: How can I minimize noise in my this compound PET images?
A5: Noise in PET images can be reduced through optimization of both acquisition and reconstruction parameters. This includes ensuring an adequate injected dose and acquisition time, as well as utilizing appropriate iterative reconstruction algorithms with an optimal number of iterations and subsets. Post-reconstruction filtering can also be applied to smooth the images, but care must be taken to avoid excessive blurring of anatomical structures.
Experimental Protocols
Protocol 1: Optimized PET Image Acquisition for [18F]this compound
-
Patient Preparation:
-
Ensure the patient has followed any study-specific dietary or medication restrictions.
-
Position the patient comfortably on the scanner bed to minimize motion during the scan.
-
Place a cannula for intravenous injection of the radiotracer.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound. The exact dose should be determined based on institutional guidelines and patient weight.
-
-
Image Acquisition:
-
For dynamic scanning, start PET acquisition immediately after radiotracer injection and continue for the desired duration (e.g., 90 minutes).
-
For a simplified clinical protocol, acquire a static 10-minute scan between 30 and 40 minutes post-injection.
-
-
Image Reconstruction:
-
Reconstruct the acquired PET data using an iterative algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization).
-
Apply corrections for attenuation (using a CT or MR-based attenuation map), scatter, and random coincidences.
-
Select an appropriate post-reconstruction filter to reduce noise while preserving image resolution.
-
Visualizations
Caption: A flowchart for troubleshooting low signal-to-noise ratio in this compound PET imaging.
Caption: The metabolic fate of [18F]this compound and its effects on PET imaging signals.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Frontiers | Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment [frontiersin.org]
- 3. Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difficulties in dopamine transporter radioligand PET analysis: the example of this compound using [18F] and [11C] labelling: part II: Metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lbt-999 Synthesis Automation
Welcome to the technical support center for the automated synthesis of Lbt-999. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the automated synthesis process.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis run failed. What are the initial checks I should perform?
A1: When a synthesis run fails, a systematic check of the system is recommended. Start by verifying the following:
-
Reagent and Solvent Levels: Ensure all reagent and solvent reservoirs are sufficiently filled.
-
System Power and Connections: Check that the automated synthesis platform is powered on and all cables are securely connected.[1]
-
Software Status: Confirm the control software is running and there are no error messages displayed.
-
Waste Container: Ensure the waste container is not full.
-
Gas Supply: Verify that the inert gas supply (e.g., Nitrogen, Argon) is on and the pressure is within the recommended range.
Q2: I am observing a lower than expected yield for my this compound synthesis. What could be the cause?
A2: A lower than expected yield can be attributed to several factors. Consider investigating the following:
-
Reagent Quality: Ensure that all reagents are of the required purity and have not degraded. It is particularly important to use anhydrous solvents where specified in the protocol.
-
Temperature Control: Verify that the reaction temperature is maintained at the setpoint throughout the synthesis. Fluctuations in temperature can significantly impact reaction kinetics and yield.[2]
-
Mixing Efficiency: Check that the stirring or agitation is adequate to ensure a homogenous reaction mixture. Inadequate mixing can lead to localized concentration gradients and incomplete reactions.
-
Reagent Dispensing: Calibrate the liquid handling system to ensure accurate dispensing of all reagents. Inaccurate reagent addition can alter the stoichiometry of the reaction and reduce the yield.
Q3: The purity of my this compound product is below the acceptable range. How can I troubleshoot this?
A3: Poor product purity is often a result of incomplete reactions or the formation of side products. To troubleshoot this, consider the following:
-
Reaction Time: Ensure the reaction is allowed to proceed for the specified duration. Incomplete reactions are a common cause of low purity.
-
Temperature Control: As with yield, precise temperature control is crucial for minimizing the formation of side products.[2]
-
Purification Protocol: Review the automated purification protocol. Ensure the correct solvent gradients are being used for chromatography and that the collection window for the product peak is accurately defined.
-
In-line Analytics: If your system is equipped with in-line analytics (e.g., UV-Vis, IR spectroscopy), review the data to identify any abnormalities during the reaction that might indicate the formation of impurities.[3]
Q4: I am seeing pressure fluctuations in the system during the synthesis. What should I do?
A4: Pressure fluctuations can indicate a leak or a blockage in the system.
-
Check for Leaks: Systematically check all fittings and connections for any signs of leaks.[4]
-
Inspect Tubing: Examine the tubing for any kinks or blockages.
-
Column Health: If the pressure is unusually high, the column used for purification may be blocked. Consider flushing the column or replacing it if necessary.
Troubleshooting Guides
Low Yield Troubleshooting
| Potential Cause | Troubleshooting Steps |
| Inaccurate Reagent Dispensing | 1. Perform a calibration check of the liquid handling pumps. 2. Ensure there are no air bubbles in the reagent lines. 3. Verify the correct reagent concentrations are entered in the software. |
| Sub-optimal Reaction Temperature | 1. Verify the accuracy of the temperature sensor. 2. Ensure the reactor is properly seated in the heating/cooling block. 3. Check the performance of the heating/cooling unit. |
| Reagent Degradation | 1. Use fresh reagents and anhydrous solvents. 2. Store reagents under the recommended conditions (e.g., inert atmosphere, low temperature). |
| Poor Mixing | 1. Check the stirrer speed and ensure the stir bar is rotating correctly. 2. For viscous reaction mixtures, consider increasing the stirrer speed. |
Low Purity Troubleshooting (Post-Purification)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase the reaction time in the synthesis protocol. 2. Confirm the reaction temperature was maintained at the setpoint. |
| Side Product Formation | 1. Lower the reaction temperature to improve selectivity. 2. Ensure the stoichiometry of the reactants is correct. |
| Inefficient Purification | 1. Optimize the purification gradient. A shallower gradient may improve separation. 2. Ensure the correct column is being used for the separation. 3. Check the detector wavelength to ensure optimal detection of the main product and impurities. |
| Sample Overload on Column | 1. Reduce the amount of crude product loaded onto the purification column. |
Experimental Protocols
Protocol: HPLC Analysis of this compound Purity
This protocol outlines the methodology for determining the purity of a synthesized this compound sample using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation: a. Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water. b. Vortex the sample until it is completely dissolved. c. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
- 0-1 min: 5% B
- 1-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: 95% to 5% B
- 12.1-15 min: 5% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
- Detection: UV at 254 nm
3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of this compound by dividing the peak area of the main product by the total peak area of all peaks and multiplying by 100.
Visualizations
Caption: A logical workflow for troubleshooting this compound synthesis failures.
Caption: A hypothetical signaling pathway modulated by this compound.
References
minimizing radiation exposure during Lbt-999 handling
Technical Support Center: Safe Handling of Lbt-999
Disclaimer: The following guidance is for the fictitious radiolabeled compound this compound. For the purpose of providing realistic safety protocols, this compound is assumed to be labeled with Phosphorus-32 (³²P), a high-energy beta emitter. Always consult your institution's Radiation Safety Officer (RSO) and adhere to local regulations and protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of radiation does it emit?
A1: this compound is a research compound radiolabeled with Phosphorus-32 (³²P). ³²P is a pure beta emitter.[1][2] Beta particles are high-energy electrons that can travel several meters in the air but are effectively stopped by low-density materials.[2][3]
Q2: What are the primary risks associated with handling this compound (³²P)?
A2: The primary risks are:
-
External Exposure: High-energy beta particles from ³²P can penetrate the skin, potentially causing skin and eye doses.[4] Dose rates from even small quantities can be significant on contact.
-
Bremsstrahlung Radiation: As ³²P beta particles are stopped by shielding materials, they can generate secondary X-rays, known as Bremsstrahlung ("braking radiation"). The production of these X-rays increases with the atomic number of the shielding material.
-
Internal Exposure: While ³²P is not volatile, ingestion or absorption of this compound through cuts or contaminated surfaces can pose an internal radiation hazard.
-
Contamination: Spreading radioactive material to unwanted areas can lead to unintended exposure of personnel and compromise experimental results.
Q3: What Personal Protective Equipment (PPE) is required for handling this compound?
A3: The minimum required PPE when working with open sources of this compound includes:
-
A full-length lab coat, worn closed with sleeves rolled down.
-
Two pairs of disposable nitrile or latex gloves. Change gloves frequently to prevent the spread of contamination.
-
Safety glasses or goggles to protect against splashes.
-
Closed-toe shoes.
-
Personal dosimeters (body and ring badges) as required by your institution to monitor radiation dose. Ring badges should be worn under the outer glove.
Q4: How can I effectively shield against this compound (³²P) radiation?
A4: Use shielding materials with a low atomic number (low Z) to stop the beta particles without generating significant Bremsstrahlung X-rays.
-
Primary Shielding: Plexiglas (acrylic) or other plastics are ideal. A thickness of 1 cm (or 3/8 inch) is generally sufficient to block all beta particles from ³²P.
-
Secondary Shielding: If you are working with high activities of this compound (e.g., greater than 1 mCi), a thin layer of a high-Z material like lead can be placed on the outside of the primary Plexiglas shield to absorb the secondary Bremsstrahlung X-rays.
Data Presentation
Table 1: Properties of Phosphorus-32
| Property | Value |
|---|---|
| Radiation Type | Beta (β⁻) |
| Max. Beta Energy | 1.71 MeV |
| Average Beta Energy | 0.695 MeV |
| Half-life | 14.3 days |
| Max. Range in Air | ~6 meters |
| Max. Range in Water/Tissue | ~8 mm |
| Max. Range in Plexiglas | ~6.7 mm |
Table 2: Shielding Materials for this compound (³²P)
| Material | Primary Use | Advantage | Disadvantage |
|---|---|---|---|
| Plexiglas (Acrylic) | Primary Beta Shield | Low Z number minimizes Bremsstrahlung; transparent. | Can be bulky for high-activity sources. |
| Aluminum | Primary Beta Shield | Effective low-Z shield. | Opaque. |
| Lead | Secondary Bremsstrahlung Shield | High Z number effectively attenuates X-rays. | Never use as a primary shield for high-energy beta emitters due to high Bremsstrahlung production. |
Troubleshooting Guides
Q: My Geiger counter shows high readings in an unexpected area. What should I do?
A: An unexpected high reading on a survey meter indicates potential contamination.
-
Stop Work: Cease all work with radioactive materials immediately.
-
Isolate the Area: Prevent others from entering the area. Cordon it off if necessary.
-
Alert Personnel: Inform your lab supervisor and your institution's Radiation Safety Officer (RSO).
-
Survey Yourself: Check your hands, shoes, and clothing for contamination. If contamination is found on your skin, wash gently with soap and water. If clothing is contaminated, remove it carefully and place it in a labeled radioactive waste bag.
-
Decontaminate: If the spill is minor and you are trained to do so, begin decontamination procedures. Start from the outside of the contaminated area and work inward to prevent spreading. Use appropriate cleaning agents (commercial decontaminants or detergents).
-
Re-survey: After cleaning, use the Geiger counter to confirm that contamination has been removed to acceptable levels (typically less than two times background).
-
Document: Record the incident, survey readings, and decontamination actions in your laboratory's radiation safety logbook.
Q: I'm seeing inconsistent results in my radioligand binding assay. Could it be a handling issue?
A: Yes, improper handling of radiolabeled compounds like this compound can lead to experimental variability.
-
Cause: Low radiochemical yield or purity.
-
Solution: Verify the purity of your this compound stock. If possible, run a quality control check. Ensure that you are using fresh reagents and solvents in your assay to prevent degradation of the compound.
-
-
Cause: Inaccurate pipetting.
-
Solution: Highly concentrated radiochemicals can adhere to pipette tip surfaces. Pre-wetting the tip with the assay buffer before dispensing the radioligand can improve accuracy. Use calibrated pipettes and consistent technique.
-
-
Cause: Cross-contamination.
-
Solution: Use dedicated pipettes and supplies for radioactive work. Change gloves frequently, especially after handling the stock vial. Regularly monitor your work area with a Geiger counter to ensure it is free of contamination.
-
Experimental Protocols
Protocol 1: Routine Area Monitoring and Decontamination
Objective: To ensure the laboratory is free from radioactive contamination and maintain a safe working environment.
Methodology:
-
Personal Preparation: Don all required PPE (lab coat, safety glasses, gloves).
-
Instrument Check: Before use, check the battery and perform a source check on your Geiger-Müller (GM) survey meter to ensure it is functioning correctly.
-
Direct Survey:
-
Turn on the GM meter.
-
Hold the probe approximately 1 cm from the surface being surveyed.
-
Move the probe slowly (about 1-2 cm per second) over all surfaces where this compound was handled. This includes benchtops, floors, equipment, door handles, and waste containers.
-
Listen for an increase in the click rate, which indicates the presence of radiation.
-
-
Wipe Test (for Removable Contamination):
-
For areas where a direct survey is not feasible or to quantify removable contamination, perform a wipe test.
-
Using a small piece of filter paper or a cotton swab, wipe an area of 100 cm².
-
Place the wipe in a vial with scintillation fluid and count using a Liquid Scintillation Counter (LSC) to determine the amount of removable activity.
-
-
Decontamination:
-
If contamination is found above action levels set by your RSO, cordon off the area.
-
Wear double gloves.
-
Clean the area with a suitable decontaminant (e.g., DECON 90, Count-Off) or detergent, using absorbent paper towels.
-
Place used cleaning materials into the solid radioactive waste bin.
-
Re-survey the area with the GM meter and perform another wipe test to confirm the contamination has been removed.
-
-
Documentation: Record the date, results of the surveys (including background and measurement readings), and any corrective actions taken in the lab's radiation survey log.
Visualizations
Caption: The ALARA principle minimizes radiation dose using Time, Distance, and Shielding.
Caption: Decision workflow for responding to a radioactive spill of this compound.
Caption: General experimental workflow for safe handling of this compound.
References
Validation & Comparative
Navigating the Landscape of Parkinson's Diagnostics: A Comparative Analysis of Lbt-999 and Alternative Methods
For Immediate Release
Shanghai, China – November 26, 2025 – In the quest for definitive and early diagnostic tools for Parkinson's disease (PD), researchers and clinicians are closely watching the development of novel imaging agents. One such promising candidate is Lbt-999, a radiotracer for Positron Emission Tomography (PET) scanning. This guide provides a comprehensive comparison of this compound with current and emerging diagnostic methods for Parkinson's disease, offering available performance data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Executive Summary
Parkinson's disease, a progressive neurodegenerative disorder, currently relies on clinical assessment for diagnosis, which can be challenging in the early stages. While established imaging techniques like DaTscan™ (Ioflupane I-123 injection for SPECT) and emerging biomarkers such as alpha-synuclein seed amplification assays (α-Syn SAA) offer valuable insights, the field is continually seeking methods with higher accuracy and earlier detection capabilities. This compound, specifically [¹⁸F]this compound, is a PET radiotracer designed to target the dopamine transporter (DAT), a key protein in the dopaminergic system that is significantly depleted in Parkinson's disease.[1] Preclinical and early human studies suggest its potential in visualizing and quantifying this loss.[1]
This guide presents a comparative overview of this compound against the standard clinical diagnosis, DaTscan SPECT imaging, and α-Syn SAA. While quantitative performance data for this compound from large-scale clinical trials are not yet publicly available, this document compiles the existing preliminary findings and outlines the methodologies for a thorough comparison.
Performance Data: A Comparative Overview
A direct quantitative comparison of this compound's diagnostic performance is pending the results of ongoing clinical trials, such as the Phase III study sponsored by GE Healthcare (NCT04265209), which will assess its sensitivity and specificity against DaTscan.[2] However, based on available literature, we can summarize the performance of established and emerging diagnostic methods.
| Diagnostic Method | Modality | Sensitivity | Specificity | Key Findings |
| This compound ([¹⁸F]this compound) | PET Imaging | Data Not Yet Available | Data Not Yet Available | Preliminary studies in small cohorts show [¹⁸F]this compound PET can differentiate between early Parkinson's disease patients and healthy controls by visualizing reduced DAT density in the striatum.[1] A Phase III clinical trial is underway to establish its diagnostic accuracy.[2] |
| Clinical Diagnosis | Physical and Neurological Examination | 80.6% - 83.9% (by experts) | Varies | Accuracy improves with disease duration and when performed by a movement disorder specialist. Misdiagnosis can occur in early stages. |
| DaTscan™ ([¹²³I]-FP-CIT SPECT) | SPECT Imaging | 79% - 98.7% | 67% - 100% | A well-established method for visualizing DAT. Can help differentiate Parkinsonian syndromes from essential tremor. |
| Alpha-Synuclein Seed Amplification Assay (α-Syn SAA) | Biomarker Assay (CSF, blood, skin) | 86% - 92.6% (CSF) | 90.5% - 96.3% (CSF) | A highly promising biochemical test that detects the pathological form of alpha-synuclein. Offers the potential for very early diagnosis. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and procedures involved, the following diagrams illustrate the dopamine signaling pathway targeted by this compound and the general workflows for the discussed diagnostic methods.
Caption: Dopaminergic synapse and this compound mechanism.
Caption: Comparative diagnostic workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of diagnostic tests. Below are the generalized experimental protocols for the discussed methods based on published literature.
[¹⁸F]this compound PET Imaging Protocol (Based on Preliminary Human Studies)
-
Patient Preparation: Patients are typically asked to fast for a few hours before the scan. No specific medication withdrawal has been mandated in initial studies, but this may be refined in larger trials.
-
Radiotracer Administration: An intravenous bolus of [¹⁸F]this compound is administered.
-
Uptake Period: Following injection, there is an uptake period to allow the tracer to distribute and bind to the DAT in the brain. Initial studies suggest a 10-minute PET acquisition between 30 and 40 minutes post-injection.
-
PET Imaging: The patient is positioned in the PET scanner, and a dynamic or static scan of the brain is acquired.
-
Image Analysis: PET images are reconstructed and analyzed, often co-registered with an MRI for anatomical reference. The primary outcome is the quantification of [¹⁸F]this compound binding in the striatum (caudate and putamen), which is compared to a reference region with negligible DAT density (like the cerebellum) to determine the binding potential or specific uptake. A significant reduction in striatal uptake, particularly in the putamen, is indicative of dopaminergic neurodegeneration.
DaTscan™ ([¹²³I]-FP-CIT) SPECT Imaging Protocol
-
Patient Preparation: To prevent the uptake of free radioiodine by the thyroid gland, a thyroid-blocking agent (e.g., potassium iodide) is administered orally at least one hour before the radiotracer injection.
-
Radiotracer Administration: A sterile solution of Ioflupane I-123 (DaTscan™) is injected intravenously.
-
Uptake Period: Imaging is performed 3 to 6 hours after the injection to allow for optimal tracer uptake in the striatum and clearance from surrounding tissues.
-
SPECT Imaging: The patient lies on their back while a SPECT gamma camera rotates around their head to acquire images. The imaging procedure typically lasts 30 to 45 minutes.
-
Image Interpretation: The resulting images are visually assessed by a trained physician. A normal scan shows two symmetric, comma- or crescent-shaped regions of tracer uptake in the striatum. In Parkinsonian syndromes, there is a reduction of tracer uptake, typically more pronounced in the posterior putamen, resulting in a more rounded or "period" shape.
Alpha-Synuclein Seed Amplification Assay (α-Syn SAA) Protocol (General)
-
Sample Collection: A biological sample, most commonly cerebrospinal fluid (CSF) obtained via a lumbar puncture, is collected from the patient. Other tissues like skin biopsies or blood are also being investigated.
-
Assay Principle: The assay is based on the ability of pathological, misfolded α-synuclein aggregates ("seeds") in the patient's sample to induce the misfolding and aggregation of a recombinant α-synuclein substrate. This process is known as "seeding."
-
Amplification: The reaction mixture, containing the patient's sample and the recombinant α-synuclein, is subjected to cycles of incubation and shaking (in the case of Real-Time Quaking-Induced Conversion - RT-QuIC) or sonication (in Protein Misfolding Cyclic Amplification - PMCA). This breaks down the growing aggregates, creating more seeds and exponentially amplifying the signal.
-
Detection: The formation of α-synuclein aggregates is monitored in real-time by measuring the fluorescence of an amyloid-binding dye (e.g., Thioflavin T) that is included in the reaction mixture.
-
Result Interpretation: A positive result is indicated by a significant increase in fluorescence over time, signifying the presence of pathological α-synuclein seeds in the patient's sample.
Conclusion and Future Directions
The diagnosis of Parkinson's disease is evolving, with a move towards more objective, biomarker-based approaches. [¹⁸F]this compound PET imaging holds considerable promise as a highly specific tool for visualizing the dopaminergic deficit that is a hallmark of the disease. Its potential advantages over SPECT imaging, such as higher spatial resolution and potentially shorter imaging protocols, could lead to improved diagnostic clarity and patient experience.
However, the ultimate clinical utility of this compound will be determined by the forthcoming results of the Phase III clinical trial. These results will be critical for establishing its sensitivity and specificity in a large, diverse patient population and for understanding its role in relation to other diagnostic modalities like the highly sensitive and specific α-Syn SAA.
For researchers and drug development professionals, the advent of new diagnostic tools like this compound and α-Syn SAA offers exciting opportunities for more precise patient selection in clinical trials, objective monitoring of disease progression, and the evaluation of novel, disease-modifying therapies. Continued research and head-to-head comparisons will be essential to fully delineate the strengths and optimal applications of each diagnostic approach in the management of Parkinson's disease.
References
A Comparative Guide to Lbt-999 PET and SPECT Imaging for Dopamine Transporter Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lbt-999 Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, two key modalities for visualizing and quantifying the dopamine transporter (DAT) in the brain. The integrity of the dopaminergic system is crucial in the study and management of neurodegenerative disorders, most notably Parkinson's disease. This document outlines the experimental protocols for each technique, presents a comparison of their characteristics, and includes visualizations to clarify the associated workflows and pathways.
Introduction to Dopamine Transporter Imaging
The dopamine transporter is a protein that plays a critical role in regulating dopamine levels in the brain by facilitating the reuptake of dopamine from the synaptic cleft.[1] A decline in the density of these transporters is a hallmark of Parkinson's disease and other parkinsonian syndromes. Imaging DAT provides an objective biomarker for the health of dopaminergic neurons.
This compound PET is an emerging imaging technique that utilizes the radiotracer [¹⁸F]this compound, which has a high affinity and selectivity for the dopamine transporter.[1] PET imaging, in general, is known for its high sensitivity and spatial resolution.
SPECT imaging , most commonly using the radiotracer [¹²³I]FP-CIT (Ioflupane, commercially known as DaTscan), is the current clinical standard for DAT imaging.[2] It is a valuable tool for the differential diagnosis of essential tremor from parkinsonian syndromes.[2]
While a head-to-head clinical trial comparing [¹⁸F]this compound PET and [¹²³I]FP-CIT SPECT (NCT04265209) has been completed, the final results have not yet been publicly released. This guide, therefore, draws upon existing literature to compare the methodologies and expected performance of these two important imaging modalities.
Comparative Overview
| Feature | This compound PET | [¹²³I]FP-CIT SPECT (DaTscan) |
| Radiotracer | [¹⁸F]this compound | [¹²³I]FP-CIT (Ioflupane) |
| Imaging Modality | Positron Emission Tomography (PET) | Single-Photon Emission Computed Tomography (SPECT) |
| Primary Indication | Evaluation of presynaptic dopaminergic neuronal loss in Parkinson's disease. | Visualization of striatal dopamine transporters in suspected Parkinsonian syndromes. |
| Spatial Resolution | Generally higher than SPECT | Generally lower than PET |
| Sensitivity | Generally higher than SPECT | Generally lower than PET |
| Acquisition Time | Shorter (e.g., 10-20 minutes) | Longer (e.g., 30-45 minutes) |
| Time from Injection to Scan | Shorter (e.g., 30-40 minutes) | Longer (e.g., 3-6 hours) |
Experimental Protocols
A detailed understanding of the experimental protocols is essential for researchers designing studies or interpreting imaging data.
This compound PET Protocol
The following protocol is based on a study evaluating [¹⁸F]this compound PET for the assessment of presynaptic dopaminergic neuronal loss.
Patient Preparation:
-
No specific dietary restrictions are required.
-
A review of concomitant medications should be performed to identify any drugs that may interfere with DAT binding.
Radiotracer Administration:
-
An intravenous bolus injection of [¹⁸F]this compound is administered, with a typical dose of 3.6 MBq/kg.
Image Acquisition:
-
A dynamic PET scan is initiated immediately after injection for a duration of up to 90 minutes.
-
For clinical routine, a shorter static acquisition of 10-20 minutes, starting 30-40 minutes post-injection, has been proposed.
Image Analysis:
-
Images are reconstructed using standard algorithms.
-
Regions of interest (ROIs) are drawn on the caudate, putamen, and a reference region with low DAT density (e.g., cerebellum or occipital cortex).
-
The specific binding ratio (SBR) is calculated using the formula: (Activity in Striatal ROI - Activity in Reference Region) / Activity in Reference Region.
[¹²³I]FP-CIT SPECT (DaTscan) Protocol
The following is a standard clinical protocol for DaTscan imaging, based on established guidelines.
Patient Preparation:
-
To prevent the uptake of free radioiodine by the thyroid gland, a thyroid-blocking agent (e.g., potassium iodide) is administered orally at least one hour before the radiotracer injection.
-
Patients should be well-hydrated.
-
A review of medications that could interfere with DAT binding is necessary.
Radiotracer Administration:
-
A slow intravenous injection of [¹²³I]FP-CIT is administered over 15-20 seconds. The recommended dose is between 111 and 185 MBq.
Image Acquisition:
-
Imaging is performed 3 to 6 hours after the injection.
-
A SPECT gamma camera with a low-energy, high-resolution collimator is used.
-
The acquisition is typically performed over 360 degrees, with a total scan time of 30-45 minutes.
Image Analysis:
-
Images are reconstructed, and attenuation correction is applied.
-
Visual assessment of the images is the primary method of interpretation, looking for the characteristic "comma" or "crescent" shape of normal striatal uptake.
-
Semi-quantitative analysis is also commonly performed by calculating the striatal binding ratio (SBR) using the occipital cortex as the reference region.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both this compound PET and [¹²³I]FP-CIT SPECT.
Caption: Experimental workflow for this compound PET imaging.
Caption: Experimental workflow for [¹²³I]FP-CIT SPECT imaging.
Dopaminergic Synapse and Radiotracer Binding
The following diagram illustrates the binding of this compound and [¹²³I]FP-CIT to the dopamine transporter in the synaptic cleft.
Caption: Radiotracer binding at the dopaminergic synapse.
Conclusion
Both this compound PET and [¹²³I]FP-CIT SPECT are valuable tools for the in vivo assessment of the dopamine transporter. While [¹²³I]FP-CIT SPECT is the established clinical standard, this compound PET offers the potential for improved image quality, shorter scan times, and a more streamlined workflow. The higher resolution and sensitivity of PET may lead to earlier and more accurate detection of dopaminergic deficits. The forthcoming results from direct comparative studies will be instrumental in defining the future roles of these imaging modalities in both research and clinical practice for the evaluation of neurodegenerative diseases.
References
A Comparative Guide to Lbt-999 PET for Dopamine Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lbt-999 Positron Emission Tomography (PET) with alternative imaging agents for the quantification of the dopamine transporter (DAT). The information presented is intended to assist researchers and clinicians in selecting the most appropriate imaging modality for their specific needs in the context of neurodegenerative diseases, particularly Parkinson's disease and other parkinsonian syndromes.
Introduction to this compound PET
This compound is a PET radiotracer designed to selectively bind to the dopamine transporter, a key protein involved in regulating dopamine levels in the brain.[1] By targeting DAT, [18F]this compound allows for the visualization and quantification of dopaminergic neuron integrity, which is crucial for the early diagnosis and monitoring of neurodegenerative conditions like Parkinson's disease.[2][3] PET imaging with this compound offers the potential for high-resolution images and accurate quantification of DAT density.[4]
Reproducibility of this compound PET Measurements
The reproducibility of a PET tracer is a critical factor for its use in longitudinal studies, such as monitoring disease progression or treatment response. While comprehensive human test-retest data for this compound is not yet widely published, a preclinical study in rats has demonstrated its high reproducibility.
Table 1: Reproducibility of [18F]this compound PET in Animal Models
| Parameter | Brain Region | Value |
| Test-Retest Variability | Striatum | 8-14%[3] |
| Intra-Class Correlation Coefficient (ICC) | Striatum | 0.9 |
It is important to note that one clinical study in humans acknowledged the absence of test-retest PET scans, highlighting a current data gap.
Comparison with Alternative DAT Imaging Agents
Several alternative PET and Single-Photon Emission Computed Tomography (SPECT) tracers are available for DAT imaging. This section compares the reproducibility of this compound (animal data) with established human data for these alternatives.
Table 2: Comparison of Test-Retest Reproducibility of DAT Tracers (Human Data unless specified)
| Tracer | Modality | Test-Retest Variability | Intra-Class Correlation Coefficient (ICC) / Correlation |
| [18F]this compound | PET | 8-14% (in rats) | 0.9 (in rats) |
| [18F]FP-CIT | PET | 3.51-6.94% (in Parkinson's Disease) | 0.98-0.99 (in Parkinson's Disease) |
| 6.99-8.59% (in Essential Tremor) | 0.88-0.96 (in Essential Tremor) | ||
| [18F]FECNT | PET | ~2% | r = 0.99 |
| [123I]FP-CIT | SPECT | 6.8 ± 3.4% to 16.8 ± 13.3% (in Parkinson's Disease) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of typical experimental protocols for this compound PET and a common alternative, [123I]FP-CIT SPECT.
[18F]this compound PET Protocol (Based on Human Studies)
-
Radiotracer Administration: Intravenous injection of [18F]this compound (e.g., 3.6 MBq/kg).
-
Uptake Period: A dynamic acquisition is often initiated immediately after injection.
-
Image Acquisition: A dynamic PET scan of the brain is performed for a duration of up to 90 minutes. For simplified quantification, a 10-minute static scan between 30 and 40 minutes post-injection has been proposed.
-
Image Analysis:
-
Regions of Interest (ROIs) are drawn on co-registered MRI scans for areas such as the caudate, putamen, and cerebellum.
-
The cerebellum is typically used as a reference region to calculate the binding potential (BP) or specific binding ratio (SBR).
-
Time-activity curves are generated to assess tracer kinetics.
-
[123I]FP-CIT SPECT Protocol (General Clinical Protocol)
-
Patient Preparation: Thyroid blockade is recommended to reduce radiation exposure to the thyroid gland.
-
Radiotracer Administration: Intravenous injection of [123I]FP-CIT.
-
Uptake Period: Imaging is typically performed 3 to 6 hours after tracer injection.
-
Image Acquisition: A SPECT scan of the brain is acquired.
-
Image Analysis:
-
Similar to PET, ROIs are defined for the striatum and a reference region (often the occipital cortex).
-
The SBR is calculated to quantify DAT availability.
-
Visualizing the Process
To further clarify the underlying mechanism and experimental procedures, the following diagrams are provided.
Conclusion
[18F]this compound is a promising PET tracer for dopamine transporter imaging, with preclinical data suggesting high reproducibility. While human test-retest data is a current gap in the literature, ongoing clinical trials, such as the one comparing [18F]this compound PET to [123I]FP-CIT SPECT, will provide more definitive data on its performance and utility in a clinical setting. The choice of imaging agent will depend on the specific research or clinical question, availability, and the need for longitudinal monitoring. The high reproducibility of alternative PET tracers like [18F]FP-CIT and [18F]FECNT in humans sets a benchmark for the future evaluation of this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test-retest reproducibility of dopamine transporter density measured with [18F]FP-CIT PET in patients with essential tremor and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test/retest reproducibility of iodine-123-betaCIT SPECT brain measurement of dopamine transporters in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Lbt-999 Uptake and Clinical Severity: A Comparative Analysis for Neurodegenerative Disease Research
For researchers and drug development professionals investigating neurodegenerative diseases, particularly Parkinson's Disease (PD), the accurate measurement of dopaminergic degeneration is paramount. The radiotracer Lbt-999, used in Positron Emission Tomography (PET) imaging, offers a promising avenue for quantifying the loss of dopamine transporters (DAT), a key indicator of disease progression. This guide provides a comparative analysis of this compound's performance, supported by experimental data, against other established imaging agents.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound and a comparable PET tracer, [18F]FE-PE2I, in relation to clinical severity scores in Parkinson's disease.
Table 1: [18F]this compound PET Imaging in Parkinson's Disease Patients vs. Healthy Controls
| Parameter | Brain Region | Parkinson's Disease Patients (Hoehn & Yahr Stage I-II) (n=6) | Healthy Controls (n=8) | p-value |
| BPND | Caudate Nucleus | 3.56 ± 1.27 | 6.30 ± 1.17 | < 0.001 |
| Putamen | 1.53 ± 0.99 | 6.75 ± 1.17 | < 0.001 | |
| Substantia Nigra | 0.98 ± 0.34 | 1.89 ± 0.45 | < 0.001 | |
| DVR | Caudate Nucleus | 4.03 ± 1.29 | 6.78 ± 1.15 | < 0.001 |
| Putamen | 2.13 ± 1.00 | 7.21 ± 1.15 | < 0.001 | |
| Substantia Nigra | 1.70 ± 0.37 | 2.62 ± 0.44 | < 0.001 | |
| Striatum/Cerebellum Ratio (30-40 min p.i.) | Caudate Nucleus | 4.85 ± 1.54 | 8.32 ± 1.29 | < 0.001 |
| Putamen | 2.65 ± 1.20 | 8.92 ± 1.34 | < 0.001 | |
| Substantia Nigra | 2.19 ± 0.49 | 3.28 ± 0.52 | < 0.001 |
Data adapted from a study evaluating [18F]this compound in a clinical environment.[1][2] BPND: Binding Potential (non-displaceable); DVR: Distribution Volume Ratio; p.i.: post-injection.
Table 2: Correlation of [18F]FE-PE2I PET with MDS-UPDRS Part III Scores in Parkinson's Disease
| Brain Region | Correlation Coefficient (r) with MDS-UPDRS Part III Score | p-value |
| Putamen | -0.59 | 0.002 |
| Caudate | -0.55 | 0.004 |
| Ventral Striatum | -0.49 | 0.011 |
| Substantia Nigra | -0.46 | 0.018 |
| Anterior Putamen | -0.63 | 0.001 |
| Posterior Putamen | -0.50 | 0.009 |
Data from a study on the clinical correlates of [18F]FE-PE2I PET.[3] MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
[18F]this compound PET Imaging Protocol
-
Radiosynthesis: No-carrier-added [18F]this compound was prepared as previously described.[2]
-
Subject Population: The study included six patients with Parkinson's disease (Hoehn and Yahr stages I-II, without atypical signs) and eight healthy controls.[2]
-
Image Acquisition:
-
An 89-minute dynamic PET scan was acquired following an intravenous injection of [18F]this compound.
-
T1 3D MRI was performed for anatomical reference and definition of regions of interest (ROIs).
-
-
Image Analysis:
-
Time-activity curves (TACs) were generated for striatal nuclei, substantia nigra, cerebellum, and occipital cortex using the defined ROIs.
-
Binding potential (BPND) was calculated using the simplified reference tissue model.
-
Distribution volume ratios (DVRs) were calculated using Logan graphical analysis.
-
Ratios of tracer uptake in the striatum to the cerebellum were calculated from a 10-minute image acquired between 30 and 40 minutes post-injection.
-
The cerebellum was used as the non-specific reference region.
-
[18F]FE-PE2I PET Imaging and Clinical Correlation Protocol
-
Subject Population: The study included individuals with Parkinson's disease.
-
Clinical Assessment: Motor symptom severity was assessed using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III.
-
Image Acquisition: PET imaging was performed using the [18F]FE-PE2I radiotracer.
-
Image Analysis:
-
Dopamine transporter (DAT) binding potential (BPND) was quantified in various brain regions including the putamen, caudate, ventral striatum, and substantia nigra.
-
-
Statistical Analysis: Pearson's correlation was used to assess the relationship between DAT BPND in different brain regions and the total MDS-UPDRS Part III motor examination scores.
Comparative Analysis with Other Imaging Agents
[123I]Ioflupane (DaTscan) SPECT:
-
Modality: Single-Photon Emission Computed Tomography (SPECT).
-
Target: Dopamine Transporter (DAT).
-
Clinical Use: Widely used for the differential diagnosis of parkinsonian syndromes. It helps to distinguish essential tremor from tremor due to parkinsonian syndromes like idiopathic Parkinson's disease.
-
Comparison to this compound: A clinical trial (NCT04265209) is underway to directly compare the performance of [18F]this compound PET with [123I]-FP-CIT SPECT for distinguishing between Parkinson's Disease and Essential Tremor. PET imaging, in general, is considered to have superior resolution compared to SPECT.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound and its application.
Caption: Dopaminergic synapse showing this compound targeting the dopamine transporter (DAT).
Caption: Experimental workflow for correlating this compound uptake with clinical severity.
References
- 1. Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment [frontiersin.org]
- 3. Clinical correlates of dopamine transporter availability in cross-sectional and longitudinal studies with [18F]FE-PE2I PET: independent validation with new insights - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Lbt-999 and [123I]FP-CIT for Dopamine Transporter Imaging
A Comprehensive Guide for Researchers and Drug Development Professionals
The accurate in vivo quantification of dopamine transporter (DAT) availability is crucial for the differential diagnosis of parkinsonian syndromes and for monitoring disease progression and the response to therapy in neurodegenerative disorders such as Parkinson's disease. This guide provides a detailed head-to-head comparison of two key radiotracers used for this purpose: the novel positron emission tomography (PET) ligand, [18F]Lbt-999, and the established single-photon emission computed tomography (SPECT) agent, [123I]FP-CIT (also known as Ioflupane or DaTscan). This comparison is based on available experimental data to inform researchers, scientists, and drug development professionals on the performance and characteristics of these imaging agents.
Overview and Mechanism of Action
Both this compound and [123I]FP-CIT are cocaine analogs that bind with high affinity and selectivity to the dopamine transporter on presynaptic dopaminergic nerve terminals in the striatum.[1][2] A reduction in the density of these transporters is a well-established biomarker for nigrostriatal degeneration.
-
[18F]this compound is a PET radiotracer. PET imaging is known for its high sensitivity and spatial resolution, potentially offering advantages in the precise quantification of DAT.[2]
-
[123I]FP-CIT is a widely used SPECT radiotracer. SPECT is a more commonly available and less expensive imaging modality compared to PET.[2]
The fundamental difference in the imaging modality (PET vs. SPECT) underlies many of the performance distinctions between these two tracers.
Quantitative Performance Data
The following tables summarize the available quantitative data for [18F]this compound and [123I]FP-CIT. It is important to note that direct head-to-head comparative studies providing quantitative values for both tracers in the same patient cohort are limited. A clinical trial (NCT04265209) is underway to directly compare [18F]this compound PET with [123I]FP-CIT SPECT, but the detailed results have not yet been fully published.[3] The data presented here are compiled from separate studies, which should be considered when making direct comparisons.
Table 1: Binding Potential (BPND) and Specific Binding Ratio (SBR)
| Parameter | [18F]this compound (PET) | [123I]FP-CIT (SPECT) |
| Binding Potential (BPND) in Healthy Controls (Putamen) | 6.75 ± 1.17 | Not typically reported in this format; SBR is the standard measure. |
| Binding Potential (BPND) in Healthy Controls (Caudate) | 6.30 ± 1.17 | Not typically reported in this format; SBR is the standard measure. |
| Specific Binding Ratio (SBR) in Healthy Controls (Putamen) | Ratios to cerebellum of ~10 in caudate and putamen. | SBR values vary across studies and quantification methods. For example, one study reported a mean SBR of 2.17 ± 0.58 in the putamen of normal controls. |
| Specific Binding Ratio (SBR) in Parkinson's Disease (Putamen) | Significantly lower than in healthy controls. | Significantly lower than in healthy controls. In one study, the mean putamen SBR in PD patients was 0.66 ± 0.22. |
Table 2: Dosimetry and Imaging Timeline
| Parameter | [18F]this compound (PET) | [123I]FP-CIT (SPECT) |
| Effective Dose (mSv/MBq) | 0.021 - 0.022 (estimated from non-human primate data) | ~0.024 |
| Typical Injected Dose | Not specified in available human studies. | 111-185 MBq |
| Time to Imaging Post-Injection | A 10-minute acquisition between 30 and 40 minutes post-injection has been proposed. | 3 to 6 hours |
| Image Acquisition Duration | As short as 10 minutes. | 30 to 45 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. The following are generalized experimental protocols for brain imaging with [18F]this compound and [123I]FP-CIT.
[18F]this compound PET Imaging Protocol
-
Patient Preparation: No specific patient preparation, such as thyroid blockade, is typically required.
-
Radiotracer Administration: Intravenous injection of [18F]this compound.
-
Uptake Period: A waiting period of approximately 30 minutes.
-
Image Acquisition: A dynamic or static PET scan is acquired. For routine clinical use, a 10-minute static acquisition between 30 and 40 minutes post-injection has been suggested to be sufficient.
-
Image Analysis: PET images are reconstructed and co-registered with anatomical images (e.g., MRI) for region of interest (ROI) analysis. Key ROIs include the putamen, caudate, and a reference region with negligible DAT density, such as the cerebellum or occipital cortex, to calculate BPND or SBR.
[123I]FP-CIT SPECT Imaging Protocol
-
Patient Preparation: Thyroid blockade is recommended to minimize radiation exposure to the thyroid gland from free radioiodine. This is typically achieved by oral administration of potassium iodide or perchlorate at least one hour before tracer injection.
-
Radiotracer Administration: Intravenous injection of 111-185 MBq of [123I]FP-CIT.
-
Uptake Period: A waiting period of 3 to 6 hours to allow for optimal striatal-to-background signal.
-
Image Acquisition: A SPECT scan of the brain is performed, typically lasting 30 to 45 minutes.
-
Image Analysis: SPECT images are reconstructed. For quantitative analysis, ROIs are drawn on the striatal structures and a reference region (e.g., occipital cortex) to calculate the specific binding ratio (SBR).
Visualizations
Signaling Pathway and Binding
The following diagram illustrates the binding of both this compound and [123I]FP-CIT to the dopamine transporter on the presynaptic neuron, which is the basis for their use in imaging.
Caption: Binding of this compound and [123I]FP-CIT to the Dopamine Transporter.
Experimental Workflow Comparison
This diagram provides a simplified comparison of the typical experimental workflows for [18F]this compound PET and [123I]FP-CIT SPECT.
References
- 1. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to PET Tracers for Monitoring Parkinson's Disease Progression: An In-Depth Look at [18F]LBT-999 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Positron Emission Tomography (PET) tracers for the assessment of Parkinson's disease, with a focus on the novel dopamine transporter (DAT) ligand, [18F]LBT-999. This guide provides a comprehensive analysis of [18F]this compound's performance against other established and emerging PET tracers, supported by experimental data and detailed methodologies to aid in the selection of appropriate imaging biomarkers for clinical and research applications.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor and cognitive functions. Positron Emission Tomography (PET) imaging plays a crucial role in the early diagnosis, differential diagnosis, and monitoring of disease progression. The development of specific radiotracers targeting key pathological features of PD, such as the dopamine transporter (DAT), and aggregates of α-synuclein and tau proteins, has significantly advanced our understanding and clinical management of the disease.
This guide focuses on [18F]this compound, a promising PET tracer for imaging the dopamine transporter, and provides a comparative analysis with other DAT-targeting radioligands, as well as tracers targeting other pathological hallmarks of Parkinson's disease.
Dopamine Transporter (DAT) Imaging: [18F]this compound in Focus
[18F]this compound is a cocaine derivative that binds with high affinity and selectivity to the dopamine transporter, making it a valuable tool for assessing the integrity of the dopaminergic system.[1][2] Its favorable properties, including the use of the fluorine-18 isotope with a longer half-life than carbon-11, make it suitable for broader clinical use.[1][2]
Comparative Performance of DAT Tracers
The following table summarizes the quantitative performance of [18F]this compound in comparison to other commonly used DAT-targeting PET and SPECT tracers.
| Tracer | Modality | Key Performance Metric | Parkinson's Disease Patients | Healthy Controls | Reference |
| [18F]this compound | PET | Binding Potential (BPND) - Putamen | Significantly decreased (p < 0.001) | 6.75 ± 1.17 | [1] |
| Binding Potential (BPND) - Caudate | Significantly decreased (p < 0.001) | 6.30 ± 1.17 | |||
| Striatal-to-Cerebellar Ratio (30-40 min p.i.) | Significantly lower than controls | ~10 | |||
| [18F]FE-PE2I | PET | Binding Potential (BPND) - Putamen | Significantly lower than controls | - | |
| Effect Size (Glass's Δ) vs. Healthy Controls | 2.95 (BPND), 2.57 (SUVR) | - | |||
| [123I]FP-CIT | SPECT | Striatal Binding Ratio (SBR) | Decreased | - | |
| Effect Size (Glass's Δ) vs. Healthy Controls | 2.29 (SUR) | - |
p.i. = post-injection
dot
Caption: Dopaminergic Synapse Signaling Pathway.
Alternative PET Tracers for Parkinson's Disease
Beyond DAT imaging, novel PET tracers are being developed to visualize other key pathological features of Parkinson's disease, namely the aggregation of α-synuclein and tau proteins. These tracers hold the promise of providing a more direct measure of the underlying pathology and its progression.
α-Synuclein PET Tracers
The development of PET tracers for α-synuclein, the primary component of Lewy bodies, is a major goal in Parkinson's disease research. While still in early stages, several candidates are under investigation.
Tau PET Tracers
While primarily associated with Alzheimer's disease, tau pathology is also observed in Parkinson's disease and can contribute to cognitive impairment. Tau PET imaging can help to understand the role of this co-pathology in the progression of PD.
| Tracer Type | Target | Key Performance Metric | Finding in Parkinson's Disease | Reference |
| α-Synuclein PET | α-Synuclein Aggregates | Specific Binding | Promising candidates in development, but clinical data is limited. | |
| Tau PET ([18F]AV-1451, etc.) | Tau Aggregates | Standardized Uptake Value Ratio (SUVR) | Elevated tracer binding in PD patients with dementia compared to healthy controls. | |
| Correlation with Cognition | Association between cortical tau and cognitive dysfunction. |
dot
Caption: General Experimental Workflow for PET Imaging.
Experimental Protocols
[18F]this compound PET Imaging Protocol
-
Radiosynthesis: No-carrier-added [18F]this compound is prepared from its precursor.
-
Patient Preparation: No specific patient preparation, such as fasting, is typically required.
-
Radiotracer Administration: An intravenous bolus injection of [18F]this compound is administered. The injected dose is typically around 3.6 MBq/kg.
-
Uptake Phase: The tracer is allowed to distribute and bind to the dopamine transporters in the brain.
-
Image Acquisition: A dynamic PET scan of the brain is typically acquired for up to 90 minutes post-injection. For clinical routine, a shorter static acquisition of 10 minutes, between 30 and 40 minutes post-injection, has been proposed.
-
Image Analysis: Regions of interest (ROIs) are drawn on co-registered MRI images for the striatum (caudate and putamen), substantia nigra, and a reference region (e.g., cerebellum). Time-activity curves are generated for each ROI.
-
Quantification: Kinetic modeling (e.g., Simplified Reference Tissue Model) is used to calculate the binding potential (BPND). For simplified quantification, the ratio of tracer uptake in the striatum to the cerebellum (Standardized Uptake Value Ratio - SUVR) can be calculated from the static images.
α-Synuclein and Tau PET Imaging Protocols
Protocols for α-synuclein and tau PET imaging are still under development and vary between different tracers and clinical trials. However, a general protocol involves:
-
Radiotracer Administration: Intravenous injection of the specific α-synuclein or tau tracer.
-
Uptake Phase: A defined period for the tracer to reach its target in the brain.
-
Image Acquisition: A PET scan of the brain is performed.
-
Image Analysis: Similar to DAT imaging, ROIs are defined, and tracer uptake is quantified, often as SUVR, using a reference region.
dot
Caption: Diagnostic Logic for Parkinson's Disease.
Conclusion
[18F]this compound PET imaging is a valuable and sensitive tool for the in vivo assessment of the dopamine transporter system in Parkinson's disease. It offers advantages over SPECT imaging in terms of resolution and quantification. The development of novel PET tracers targeting α-synuclein and tau holds great promise for a more comprehensive understanding of the complex pathology of Parkinson's disease and for monitoring the efficacy of new disease-modifying therapies. The choice of a PET tracer for a clinical trial or research study will depend on the specific scientific question being addressed, with DAT tracers being well-suited for assessing dopaminergic degeneration and the newer tracers offering insights into the core proteinopathies of the disease.
References
Lbt-999 PET Imaging: A Comparative Guide to Test-Retest Reliability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the test-retest reliability of Lbt-999 Positron Emission Tomography (PET) imaging with alternative PET tracers targeting the dopamine transporter (DAT). The information is intended to assist researchers and clinicians in the selection of appropriate imaging agents for longitudinal studies and clinical trials where quantification of DAT is crucial.
Introduction to this compound and Dopamine Transporter Imaging
This compound is a PET radiotracer designed to selectively bind to the dopamine transporter (DAT), a key protein in the regulation of dopamine levels in the brain.[1] By imaging the distribution and density of DAT, [18F]this compound PET can provide valuable insights into the integrity of the dopaminergic system, which is implicated in a variety of neurodegenerative disorders, most notably Parkinson's disease.[1] The reliability of a PET tracer, assessed through test-retest studies, is a critical factor for its application in monitoring disease progression and the effects of therapeutic interventions.
Dopamine Transporter Signaling Pathway
The dopamine transporter plays a crucial role in terminating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron. This process is essential for maintaining synaptic homeostasis. This compound and other DAT-targeting PET tracers bind to this transporter, allowing for its in vivo quantification.
Comparative Test-Retest Reliability Data
The following table summarizes the test-retest reliability of [18F]this compound and alternative DAT PET tracers. The key metrics presented are the Intraclass Correlation Coefficient (ICC), a measure of reliability, and the Coefficient of Variation (COV) or absolute variability, which indicates the degree of variation between measurements.
| Tracer | Subject | Brain Region | Intraclass Correlation Coefficient (ICC) | Coefficient of Variation (COV) / Absolute Variability (%) |
| [18F]this compound | Rat | Striatum | 0.9[1] | 8 - 14[1] |
| Baboon | Striatum | Highly reproducible and reliable | - | |
| [18F]FE-PE2I | Human (PD) | Striatal Regions | 0.89 - 0.97 | 5.3 - 7.6[2] |
| [18F]FECNT | Non-human primate | Striatum | 0.99 (correlation) | 2.65 |
| [18F]FP-CIT | Human (ET) | Striatum | 0.88 - 0.96 | 6.99 - 8.02 |
| Human (PD) | Striatum | 0.98 - 0.99 | 3.51 - 6.94 |
PD: Parkinson's Disease, ET: Essential Tremor
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of research findings. Below are generalized experimental workflows for DAT PET imaging test-retest studies.
General Experimental Workflow for a Test-Retest PET Study
Key Experimental Considerations:
-
Participant Preparation: For studies involving DAT tracers, it is often required for participants to abstain from medications that could interfere with DAT binding for a specified period before each scan.
-
Tracer Administration: The radiotracer, such as [18F]this compound, is administered intravenously.
-
Image Acquisition: PET scans can be either dynamic, involving a series of scans over a period of time to measure the tracer's kinetics, or static, consisting of a single scan at a specific time point post-injection. For instance, a study with [18F]this compound in healthy volunteers involved a dynamic PET scan. Another study proposed a 10-minute static acquisition between 30 and 40 minutes post-injection for clinical use.
-
Image Analysis:
-
Regions of Interest (ROIs): Specific brain regions, such as the caudate, putamen, and a reference region like the cerebellum or occipital cortex, are delineated on the PET images.
-
Outcome Measures: Quantitative metrics are derived from the ROIs. Common measures include the non-displaceable binding potential (BPND), which reflects the density of available transporters, and the standardized uptake value ratio (SUVR), a simplified method for quantification.
-
-
Test-Retest Interval: The time between the initial scan and the retest scan is a critical parameter and should be chosen to minimize any biological changes in the subject while being practical for study execution. For example, a test-retest study of [18F]FE-PE2I in Parkinson's disease patients had an interval of 7-28 days between scans.
Discussion and Conclusion
The available data indicates that [18F]this compound demonstrates high test-retest reliability in animal models, with an excellent ICC of 0.9 and a variability of 8-14% in the rat striatum. While human-specific test-retest data for this compound is not yet widely published, preliminary studies in baboons also suggest high reproducibility.
In comparison, alternative DAT tracers such as [18F]FE-PE2I, [18F]FECNT, and [18F]FP-CIT have demonstrated excellent test-retest reliability in human studies, with ICC values generally above 0.88 and low coefficients of variation. [18F]FECNT showed a particularly low COV of 2.65% in non-human primates. The choice of tracer for a specific research or clinical application will depend on a variety of factors including availability, desired imaging characteristics, and the specific population being studied.
The provided experimental protocols and workflows offer a foundational understanding for designing and interpreting test-retest reliability studies of DAT PET imaging. For all tracers, adherence to a standardized and well-documented protocol is paramount to ensure the quality and comparability of the data.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for a thorough review of the primary literature. Researchers should consult the original study publications for detailed protocols and data.
References
A Comparative Guide to [¹⁸F]LBT-999 PET Imaging for Dopaminergic Deficits
This guide provides a comprehensive comparison of the diagnostic efficacy of [¹⁸F]LBT-999, a novel positron emission tomography (PET) radiotracer, for the assessment of dopamine transporter (DAT) density in various patient cohorts. It is intended for researchers, scientists, and drug development professionals interested in the latest advancements in neuroimaging for neurodegenerative diseases. This document outlines the performance of [¹⁸F]this compound in comparison to the established SPECT agent, [¹²³I]ioflupane, and provides detailed experimental protocols and supporting data.
Introduction to [¹⁸F]this compound
[¹⁸F]this compound is a selective radioligand for the dopamine transporter, designed for use in PET imaging to quantify the loss of dopaminergic neurons in the brain.[1][2] The primary application of [¹⁸F]this compound is in the early diagnosis and monitoring of Parkinson's disease and other parkinsonian syndromes.[2] Its mechanism of action involves binding to the dopamine transporter, which allows for the visualization and measurement of DAT density in the striatum, a key indicator of dopaminergic neurodegeneration.[1]
Comparative Diagnostic Efficacy
The diagnostic performance of [¹⁸F]this compound has been evaluated in clinical studies, primarily comparing patients with Parkinson's disease to healthy control subjects. While a head-to-head comparison with other PET tracers is not yet widely published, a pivotal clinical trial (NCT04265209) is underway to compare its performance against the commonly used SPECT tracer, [¹²³I]FP-CIT (ioflupane).[3] The primary outcome of this study is the sensitivity and specificity of each imaging agent in distinguishing Parkinson's disease from essential tremor.
Performance in Parkinson's Disease vs. Healthy Controls
A key study demonstrated the ability of [¹⁸F]this compound PET to differentiate between patients with Parkinson's disease and healthy controls. The study reported a significant reduction in [¹⁸F]this compound uptake in the striatum of Parkinson's disease patients.
Table 1: Quantitative [¹⁸F]this compound Uptake in Parkinson's Disease and Healthy Controls
| Brain Region | Measurement | Healthy Controls (n=8) | Parkinson's Disease (n=6) | p-value |
| Putamen | Binding Potential (BPND) | 6.75 ± 1.17 | Significantly lower | < 0.001 |
| Caudate | Binding Potential (BPND) | 6.30 ± 1.17 | Significantly lower | < 0.001 |
| Striatum | Distribution Volume Ratio (DVR) | Not specified | Significantly lower | < 0.001 |
| Substantia Nigra | Binding Potential (BPND) | Not specified | Significantly lower | < 0.001 |
Data adapted from Ribeiro et al., Frontiers in Neurology, 2020.
Comparison with [¹²³I]Ioflupane SPECT
[¹²³I]Ioflupane SPECT is the current standard for DAT imaging. While direct comparative efficacy data from the NCT04265209 trial are pending, PET imaging with tracers like [¹⁸F]this compound is anticipated to offer several advantages over SPECT, including higher spatial resolution and sensitivity.
Table 2: Comparison of [¹⁸F]this compound PET and [¹²³I]Ioflupane SPECT
| Feature | [¹⁸F]this compound PET | [¹²³I]Ioflupane SPECT |
| Modality | Positron Emission Tomography | Single-Photon Emission Computed Tomography |
| Isotope | Fluorine-18 | Iodine-123 |
| Spatial Resolution | Higher | Lower |
| Sensitivity | Higher | Lower |
| Scan Duration | Potentially shorter (e.g., 10-minute acquisition) | Longer (e.g., 30-45 minutes) |
| Patient Preparation | No thyroid blockade required | Thyroid blockade with potassium iodide or perchlorate recommended |
| Clinical Trial | NCT04265209 (ongoing) | Established clinical use |
Experimental Protocols
[¹⁸F]this compound PET Imaging Protocol
-
Radiotracer Synthesis: No-carrier-added [¹⁸F]this compound is produced with a high radiochemical purity (>98%).
-
Patient Preparation: No specific patient preparation, such as thyroid blockade, is required.
-
Administration: An intravenous injection of [¹⁸F]this compound (e.g., 3.6 MBq/kg) is administered.
-
Image Acquisition: Dynamic PET scans can be acquired for up to 90 minutes post-injection. However, studies suggest that a 10-minute static acquisition between 30 and 40 minutes post-injection may be sufficient for diagnostic purposes.
-
Image Analysis: Regions of interest (ROIs) are defined on co-registered MRI images for the striatal nuclei (caudate and putamen), substantia nigra, and a reference region (e.g., cerebellum). Time-activity curves are generated, and quantitative measures such as binding potential (BPND) and distribution volume ratios (DVR) are calculated.
[¹²³I]Ioflupane SPECT Imaging Protocol
-
Patient Preparation: Administration of a thyroid-blocking agent (e.g., potassium iodide or potassium perchlorate) is recommended at least one hour before the radiotracer injection to reduce thyroid uptake of free radioiodine.
-
Administration: A slow intravenous injection of [¹²³I]ioflupane is administered.
-
Image Acquisition: SPECT imaging is typically performed 3 to 6 hours after the injection. The acquisition usually takes 30 to 45 minutes.
-
Image Analysis: The acquired images are reconstructed, and the striatal uptake is visually assessed by trained readers. Semiquantitative analysis can also be performed by calculating the ratio of specific striatal to non-specific background binding.
Visualizations
Caption: Mechanism of Dopamine Transmission and [¹⁸F]this compound Target.
Caption: Workflow of a Dopamine Transporter Imaging Study.
References
- 1. Usefulness of PET With [18F]this compound for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Story of the Dopamine Transporter PET Tracer this compound: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Final Frontier of Research: Proper Disposal of LBT-999
For researchers, scientists, and drug development professionals at the forefront of innovation, the lifecycle of a research chemical extends beyond its application in experiments. The proper disposal of compounds like LBT-999, a specialized radiotracer for PET imaging of the dopamine transporter, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive disposal plan can be formulated by adhering to general principles of hazardous waste management and considering the compound's chemical characteristics.
This compound, chemically known as 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester, is a fluorinated organic compound and a tropane alkaloid derivative. These classifications necessitate a cautious and informed approach to its disposal. The following procedures provide essential, step-by-step guidance to ensure the safe and compliant disposal of this compound and associated waste.
Core Principles of this compound Disposal
The disposal of this compound should be managed as hazardous chemical waste. Key principles include:
-
Waste Identification and Classification: All waste containing this compound must be clearly identified as hazardous. This includes pure this compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Segregation: this compound waste should be segregated from non-hazardous and other types of chemical waste to prevent incompatible mixtures.
-
Proper Containerization: Use designated, leak-proof, and chemically resistant containers for collecting this compound waste.
-
Clear Labeling: All waste containers must be accurately labeled with the full chemical name, concentration, and appropriate hazard warnings.
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
Quantitative Data Summary for this compound Disposal
While specific quantitative disposal parameters for this compound are not available, general guidelines for laboratory chemical waste provide a framework.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Neutral (6-8) | To prevent corrosion of containers and pipes, and to avoid violent reactions with other chemicals. |
| Halogen Content | Disclose to Waste Vendor | Fluorine content is critical for determining the appropriate incineration or treatment method. |
| Container Material | High-Density Polyethylene (HDPE) or Borosilicate Glass | To ensure chemical compatibility and prevent leaks. |
| Labeling | "Hazardous Waste: this compound (Fluorinated Organic Compound, Tropane Alkaloid Derivative)" | Provides essential information for safe handling and disposal. |
Experimental Protocol: Decontamination of this compound Contaminated Glassware
For non-disposable glassware contaminated with this compound, a triple-rinse procedure is recommended before it can be returned to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone). Collect this first rinse as hazardous waste.
-
Second Rinse: Repeat the rinse with fresh solvent. This rinse should also be collected as hazardous waste.
-
Third Rinse: A final rinse with the solvent should be performed. Depending on institutional policy, this third rinse may also need to be collected as hazardous waste.
-
Final Cleaning: After the solvent rinses, the glassware can be washed with a standard laboratory detergent and water.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, research institutions can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling. This commitment to proper waste management is integral to the trust placed in the scientific community.
Essential Safety and Logistical Information for Handling Lbt-999
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Lbt-999, a potent dopamine reuptake inhibitor utilized in neuroscience research. Given its use as a PET imaging agent, this guidance also covers the safe handling of its radiolabeled form, [18F]this compound. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a potent neuroactive compound. While a specific Occupational Exposure Limit (OEL) has not been established in the public domain, it should be handled as a potent compound with the potential for biological activity at low doses. The primary routes of exposure are inhalation, skin contact, and ingestion.
The radiolabeled form, [18F]this compound, presents an additional radiological hazard due to the emission of positrons and 511-keV gamma photons from Fluorine-18.[1] Fluorine-18 has a short half-life of approximately 110 minutes.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to both the chemical and radiological hazards of this compound and [18F]this compound. The following table summarizes the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Solution Preparation (Non-Radioactive) | - Double Nitrile Gloves- Disposable Gown with tight-fitting cuffs- Safety Glasses with side shields or Goggles- Face Mask (N95 or higher for powder handling) |
| Handling of [18F]this compound | - Double Nitrile Gloves- Disposable Waterproof Gown- Safety Glasses with side shields or Goggles- Ring and Whole-Body Dosimeters[3][4]- Use of long-handled tongs is recommended[3] |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Waterproof Gown- Safety Goggles and Face Shield- Appropriate Respiratory Protection (based on risk assessment) |
Note: All PPE should be donned before entering the designated work area and removed before exiting. Gloves should be changed frequently, especially if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound and its radiolabeled counterpart.
3.1. Preparation and Weighing (Non-Radioactive this compound)
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is worn correctly and that spill cleanup materials are readily available.
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.
-
Solubilization: If preparing a solution, add the solvent to the container with the powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Post-Handling: After handling, decontaminate the work area and all equipment. Dispose of all contaminated disposables as chemical waste. Wash hands thoroughly.
3.2. Handling of [18F]this compound
-
ALARA Principle: All work with [18F]this compound must adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation exposure.
-
Shielding: Use appropriate shielding, such as lead bricks, to reduce gamma radiation exposure. Syringe shields should be used when handling solutions.
-
Monitoring: A survey meter should be present and operational in the work area to monitor for external radiation levels. Regular wipe tests should be performed to check for surface contamination.
-
Ventilation: All volatile or aerosol-generating procedures must be performed in a certified radiochemical fume hood.
-
Transport: When moving [18F]this compound within the facility, use a shielded, sealed, and clearly labeled container.
Disposal Plan
Proper waste segregation and disposal are critical to prevent environmental contamination and ensure safety.
4.1. Non-Radioactive this compound Waste
-
Solid Waste: Contaminated items such as gloves, gowns, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled, leak-proof hazardous chemical waste container. Do not dispose of down the drain.
4.2. [18F]this compound Radioactive Waste
-
Decay-in-Storage: Due to the short half-life of Fluorine-18 (approximately 110 minutes), the primary method of disposal for [18F]this compound waste is decay-in-storage.
-
Procedure:
-
Collect all solid and liquid radioactive waste in designated, shielded, and labeled containers.
-
Store these containers in a secure, designated radioactive waste storage area.
-
Hold the waste for at least 10 half-lives (approximately 24 hours) to allow for sufficient radioactive decay.
-
After the decay period, monitor the waste with a radiation survey meter to ensure it has returned to background levels.
-
Once confirmed to be at background, the waste can be disposed of as chemical waste (for liquids and contaminated solids) or regular waste (for non-hazardous solids), in accordance with institutional guidelines.
-
-
Record Keeping: Maintain accurate records of all radioactive waste, including the isotope, activity, date of storage, and date of disposal.
Emergency Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is necessary.
-
Minor Spill (Non-Radioactive):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with absorbent material.
-
Clean the area with an appropriate solvent.
-
Collect all cleanup materials in a hazardous waste container.
-
-
Major Spill or Spill of [18F]this compound:
-
Evacuate the immediate area.
-
Alert the responsible safety officer (Chemical and/or Radiation Safety).
-
Prevent entry into the affected area.
-
Follow the instructions of the safety officer for cleanup and decontamination.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed by a medical professional.
-
Visual Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
